MC-VC-PABC-DNA31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C77H96N10O21 |
|---|---|
Poids moléculaire |
1497.6 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15?,34-29+,40-18?/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1 |
Clé InChI |
MJUSLPQDGZEJSC-JOTAZMAUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Structure and Function of MC-VC-PABC-DNA31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-VC-PABC-DNA31 is a technologically advanced drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This construct is meticulously designed for targeted cancer therapy, combining a potent RNA polymerase inhibitor payload (DNA31) with a sophisticated linker system. This system ensures stability in systemic circulation and facilitates specific, enzymatic release of the cytotoxic agent within the tumor microenvironment. This guide provides a comprehensive technical overview of the structure, mechanism of action, and key experimental protocols associated with this compound, offering a foundational resource for researchers in oncology and drug development.
Molecular Structure and Components
The this compound conjugate is a modular system, with each component playing a critical role in its overall function and efficacy. The nomenclature denotes the sequential arrangement of these components:
-
MC (Maleimidocaproyl): This component serves as a stable spacer that connects the entire drug-linker construct to a monoclonal antibody (mAb).[1] The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, forming a covalent bond.[1] The caproyl unit provides spatial distance between the antibody and the payload, which can be crucial for efficient enzymatic access to the cleavable linker.
-
VC (Valine-Citrulline): The VC dipeptide is a critical element of the linker's conditional release mechanism.[1] It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2][3] This enzymatic cleavage is the initiating step for the release of the cytotoxic payload.
-
PABC (p-aminobenzyl carbamate): PABC acts as a self-immolative spacer.[1] Following the cleavage of the VC linker by Cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This rapid, intramolecular electronic cascade ensures the complete and unmodified release of the active DNA31 payload.
-
DNA31: DNA31 is the cytotoxic payload of the conjugate. It is a potent inhibitor of RNA polymerase, a fundamental enzyme for gene transcription.[4][5] By inhibiting RNA polymerase, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Due to its high potency, targeted delivery via an ADC is essential to minimize systemic toxicity.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound conjugate follows a multi-step, targeted process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of DNA31. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline bond of the VC linker.
-
Self-Immolation and Payload Release: The cleavage of the VC linker triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released DNA31 inhibits RNA polymerase, leading to a cascade of events that culminates in the death of the cancer cell.
Data Presentation
The following tables summarize representative quantitative data for an ADC constructed with a linker-payload system analogous to this compound. Note: This data is illustrative and intended to provide a comparative framework. Actual values for a specific this compound-based ADC will vary depending on the antibody, target antigen, and tumor cell line.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Free DNA31 IC50 (ng/mL) |
| Cell Line A | High | 5.2 | 0.1 |
| Cell Line B | Medium | 25.8 | 0.1 |
| Cell Line C | Low/Negative | >1000 | 0.1 |
Table 2: In Vitro Plasma Stability
| Species | Time (days) | % Intact ADC Remaining |
| Human | 1 | 98 |
| 3 | 95 | |
| 7 | 91 | |
| Mouse | 1 | 85 |
| 3 | 72 | |
| 7 | 55 |
Table 3: Cathepsin B Cleavage Kinetics
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | 15 | 0.12 | 8000 |
| Control Peptide | 25 | 0.15 | 6000 |
Table 4: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ADC | 1 | 65 |
| 3 | 95 (complete regression) | |
| Non-binding Control ADC | 3 | <10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis and Conjugation of this compound to an Antibody
Objective: To covalently link the this compound drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propylene glycol
-
Polysorbate 20
-
Sephadex G-25 column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Gently mix and incubate at room temperature for 1 hour in the dark.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated Sephadex G-25 column to remove unconjugated drug-linker and other small molecules.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of the ADC against cancer cell lines with varying antigen expression.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC, free DNA31, and non-binding control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free DNA31, and control ADC.
-
Add the diluted compounds to the appropriate wells and incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the logarithm of the drug concentration.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma from different species.
Materials:
-
ADC
-
Human and mouse plasma
-
PBS
-
Protein A affinity chromatography column
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 72, 168 hours).
-
-
Sample Preparation:
-
At each time point, take an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using a Protein A column.
-
-
Analysis:
-
Analyze the purified ADC using LC-MS/MS to determine the average DAR.
-
Calculate the percentage of intact ADC remaining at each time point.
-
Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the VC linker by Cathepsin B.
Materials:
-
ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC and Cathepsin B in the assay buffer.
-
Incubate at 37°C.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an excess of cold acetonitrile.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released DNA31.
-
Determine the cleavage kinetics by plotting the concentration of released payload over time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an ADC utilizing the this compound conjugate.
Caption: Overall experimental workflow for the development and evaluation of an ADC.
Caption: Signaling pathway of cell death induced by DNA31-mediated RNA polymerase inhibition.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. adcreview.com [adcreview.com]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-Depth Technical Guide to DNA31: A Potent RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA31 is a potent, semi-synthetic antibiotic belonging to the rifamycin (B1679328) class of RNA polymerase (RNAP) inhibitors. Its primary mechanism of action involves the non-covalent, steric-occlusion of the RNAP active site, thereby physically blocking the nascent RNA transcript from elongating beyond a few nucleotides. This mode of inhibition has demonstrated significant efficacy, particularly against bacterial pathogens. DNA31 and its derivatives, such as dmDNA31, have garnered considerable interest as payloads for antibody-drug conjugates (ADCs). This approach leverages the high potency of the inhibitor and the specificity of monoclonal antibodies to target pathogens or malignant cells, offering a promising strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the function, mechanism, and relevant experimental data and protocols associated with DNA31.
Core Function and Mechanism of Action
DNA31 exerts its biological activity by directly targeting and inhibiting the function of DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.
Mechanism of Action: Steric-Occlusion
The inhibitory action of DNA31 is attributed to a "steric-occlusion" mechanism. It binds to a pocket within the β subunit of the bacterial RNA polymerase, which is situated within the DNA/RNA channel but distinct from the enzyme's active site. This binding physically obstructs the path of the elongating RNA transcript. As a result, the synthesis of the second or third phosphodiester bond in the RNA backbone is blocked, preventing the transcript from extending beyond two or three nucleotides and effectively halting gene transcription.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the inhibitory effect of DNA31 on RNA polymerase during transcription.
Caption: Mechanism of DNA31 action.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 845626-57-5 | [1][2][3][4] |
| Molecular Formula | C48H58N4O13 | [3] |
| Molecular Weight | 898.99 g/mol | [3] |
| Class | Rifamycin Antibiotic | [3] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the activity of RNA polymerase inhibitors like DNA31.
In Vitro RNA Polymerase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
DNA31 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare reaction mixtures in transcription buffer containing the DNA template and RNA polymerase.
-
Add varying concentrations of DNA31 or vehicle control (DMSO) to the reaction mixtures and incubate for a short period (e.g., 10-15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the transcription reaction by adding the NTP mix (containing the labeled NTP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of full-length transcript using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of inhibition at each concentration of DNA31 relative to the vehicle control and determine the IC50 value.
Caption: Workflow for in vitro RNAP inhibition assay.
Cellular Cytotoxicity Assay
This assay determines the effect of DNA31 on the viability and proliferation of bacterial or mammalian cells.
Materials:
-
Bacterial or mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
DNA31 (or other test compound)
-
Cell viability reagent (e.g., MTT, XTT, resazurin, or a commercial ATP-based assay kit like CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight (for adherent cells).
-
Prepare serial dilutions of DNA31 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DNA31 or vehicle control.
-
Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate the percentage of viable cells at each concentration relative to the vehicle control and determine the IC50 value.
References
The Pivotal Role of Para-Aminobenzyloxycarbonyl (PABC) in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The para-aminobenzyloxycarbonyl (PABC) group is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), functioning as a self-immolative spacer that ensures the efficient and traceless release of cytotoxic payloads within target cancer cells. This technical guide provides an in-depth exploration of the PABC linker's mechanism of action, its significance in ADC development, quantitative stability data, and detailed experimental protocols for its characterization.
Core Concept: The Self-Immolative Mechanism of PABC
PABC is a key element of many cleavable linker systems, particularly those designed to be susceptible to enzymatic cleavage within the lysosome.[1][2] Its primary function is to connect the cytotoxic drug to a trigger, such as a cathepsin-cleavable dipeptide (e.g., valine-citrulline), and to subsequently decompose in a controlled manner following the cleavage of that trigger.[3][4] This process of spontaneous decomposition is termed "self-immolation."
The self-immolation of PABC is initiated by the enzymatic cleavage of the adjacent peptide, which exposes a free aniline (B41778) group. This triggers a cascade of electronic rearrangements, leading to a 1,6-elimination reaction.[5] The result is the release of the unmodified, fully active cytotoxic drug, along with benign byproducts: carbon dioxide and aza-quinone methide.[6] This "traceless" release is a significant advantage, as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its efficacy.[1]
The Val-Cit-PABC system is a widely adopted and successful linker design, utilized in numerous approved and investigational ADCs.[1][7] The valine-citrulline dipeptide is specifically recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][4] This targeted cleavage mechanism, coupled with the self-immolative nature of PABC, provides a robust strategy for selective drug release at the site of action, minimizing off-target toxicity.[8]
PABC Cleavage Mechanism
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a Val-Cit-PABC linker.
Quantitative Data on ADC Linker Stability
The stability of the linker is a critical parameter in ADC design, directly impacting both safety and efficacy. Premature drug release in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish therapeutic effect. The following table summarizes representative stability data for various cleavable linkers, including those containing PABC.
| Linker Type | ADC Model | Animal Model/Matrix | Half-life (t1/2) / % Stability | Reference(s) |
| Val-Cit-PABC | Trastuzumab-MMAE | Human Plasma | ~230 days (projected) | [9] |
| Val-Cit-PABC | Trastuzumab-MMAE | Mouse Plasma | ~80 hours | [10] |
| Phe-Lys-PABC | cBR96-Doxorubicin | Human Plasma | ~80 days (projected) | [9] |
| Phe-Lys-PABC | cBR96-Doxorubicin | Mouse Plasma | ~12.5 hours | [10] |
| Val-Ala-PABC | Anti-EGFR-IGN | Mouse Plasma | Stable | [11] |
| Glucuronide-PABC | Anti-CD79b-MMAE | Rat Plasma | No payload loss after 1 week | [7] |
| Aryl Sulfate (OHPAS) | ITC6103RO-MMAF | Mouse/Human Plasma | Stable | [12] |
Note: Stability can be influenced by the specific antibody, payload, conjugation site, and experimental conditions. Data from different studies may not be directly comparable.
Experimental Protocols
Rigorous in vitro and in vivo characterization of ADC stability is essential during development. The following are detailed methodologies for key experiments.
Plasma Stability Assay by LC-MS
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
Incubation:
-
Thaw frozen plasma (human, mouse, rat, etc.) at 37°C.
-
Spike the ADC into the plasma to a final concentration of approximately 1 mg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Processing (for Drug-to-Antibody Ratio - DAR):
-
Isolate the ADC from the plasma aliquots using immunoaffinity capture, such as with Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the captured ADC.
-
-
LC-MS Analysis (DAR):
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions to separate the light and heavy chains.
-
Determine the average DAR at each time point by calculating the relative abundance of drug-conjugated and unconjugated antibody fragments.
-
-
Sample Processing (for Free Payload):
-
To the plasma aliquots, add an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis (Free Payload):
-
Analyze the supernatant by tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload.
-
-
Data Analysis:
-
Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC.
-
Lysosomal Stability and Payload Release Assay
Objective: To assess the efficiency of payload release in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Fractions: Isolate lysosomes from cultured cells or liver tissue by differential centrifugation.
-
Incubation:
-
Incubate the ADC with the lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
Stop the enzymatic reaction, for example, by heat inactivation or addition of a protease inhibitor cocktail.
-
Precipitate proteins with an organic solvent.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Quantify the released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the rate and extent of cleavage. An effective PABC-containing linker will demonstrate rapid and complete payload release in this assay.
-
Experimental Workflow for ADC Characterization
The following diagram outlines a typical workflow for the characterization of an ADC with a PABC linker.
References
- 1. youtube.com [youtube.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a finely tuned gatekeeper for the release of potent cytotoxic payloads. Its remarkable balance of plasma stability and selective cleavage within the tumor microenvironment has made it a linker of choice in numerous clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the Val-Cit linker's core properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and evaluation workflows.
Core Properties and Mechanism of Action
The Val-Cit linker is an enzymatically cleavable dipeptide composed of L-valine and L-citrulline. Its primary function is to securely tether a highly potent cytotoxic drug to a monoclonal antibody (mAb) during systemic circulation, preventing premature drug release and off-target toxicity.[1] Upon internalization of the ADC into a target cancer cell, the linker is designed to be efficiently cleaved by lysosomal proteases, most notably cathepsin B.[]
Cathepsin B is a cysteine protease that is frequently overexpressed in various tumor types and exhibits optimal activity in the acidic environment of the lysosome. The Val-Cit dipeptide serves as a specific recognition motif for cathepsin B, which hydrolyzes the peptide bond between citrulline and the adjacent component of the linker, typically a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[3][4]
The cleavage of the Val-Cit linker by cathepsin B initiates a cascade that leads to the release of the active drug. When combined with a PABC spacer, the enzymatic cleavage of the citrulline-PABC bond generates an unstable intermediate that undergoes spontaneous 1,6-elimination, liberating the unmodified cytotoxic payload.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the performance of the Val-Cit linker. It is important to note that these values can be influenced by the specific ADC construct, the nature of the payload, the drug-to-antibody ratio (DAR), and the experimental conditions.
Table 1: Cathepsin B Cleavage Kinetics of Val-Cit Linkers
| Linker Variant | Substrate/ADC | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Val-Cit | Model Substrates | - | - | - | [5] |
| EVCit-ADC | Trastuzumab-MMAF | - | - | - | [1] |
| Note: | \multicolumn{5}{l | }{Direct kinetic parameters for full ADCs are not widely published. The addition of a glutamic acid residue (EVCit) has been shown to increase the rate of cathepsin B-mediated cleavage compared to the standard Val-Cit linker.[1]} |
Table 2: Plasma Stability of Val-Cit Containing ADCs
| ADC Construct | Species | Half-life (t½) | Key Findings | Reference |
| Val-Cit-ADC | Human | Stable for >28 days | Val-Cit linkers are generally stable in human plasma.[1][6] | [1][6] |
| Val-Cit-ADC | Mouse | ~2 days | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c).[7] | [7] |
| EVCit-ADC | Mouse | ~12 days | The addition of a glutamic acid residue significantly improves stability in mouse plasma by hindering Ces1c activity.[7] | [7] |
| vc-MMAE ADCs | Mouse | >20% release after 6 days | Significant payload release observed in mouse plasma.[8] | [8] |
| vc-MMAE ADCs | Human | <1% release after 6 days | Minimal payload release observed in human plasma.[8] | [8] |
Table 3: In Vitro Cytotoxicity of Val-Cit Containing ADCs
| ADC | Cell Line | Target | IC₅₀ | Reference |
| Brentuximab Vedotin (Val-Cit-MMAE) | Hodgkin Lymphoma cells | CD30 | Ranges from <1 to ~10 ng/mL | - |
| Trastuzumab-Val-Cit-MMAE | HER2+ breast cancer cells | HER2 | Potent low ng/mL range | - |
| Polatuzumab Vedotin (Val-Cit-MMAE) | B-cell lymphoma cells | CD79b | Sub-nanomolar to low nanomolar range | [9] |
| Note: | \multicolumn{4}{l | }{IC₅₀ values are highly dependent on antigen expression levels, cell line sensitivity, and assay conditions.} |
Experimental Protocols
Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the release of a payload from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with 0.1% TFA)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer and pre-incubate at 37°C for 15 minutes to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[3]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload from the intact ADC. The amount of released payload is determined by integrating the peak area and comparing it to a standard curve of the free drug.
In Vitro Plasma Stability Assay (LC-MS-Based)
This protocol assesses the stability of an ADC and measures premature payload release in plasma.
Materials:
-
ADC with Val-Cit linker
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Incubation: Spike the ADC into pre-warmed plasma and PBS (as a control) to a final concentration (e.g., 100 µg/mL).
-
Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Sample Preparation: Stop the reaction by adding a protein precipitation solution. Centrifuge to remove precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant using LC-MS to quantify the amount of intact ADC and/or the released payload. The percentage of intact ADC remaining over time is plotted to determine the half-life.[10][11][12]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potency of an ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plate at 37°C for a period of 48-144 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[15]
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization, trafficking, and payload release pathway.
Experimental Workflow: In Vitro Characterization of a Val-Cit ADC
Caption: General workflow for the in vitro characterization of a Val-Cit ADC.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
The Emergence of a Novel RNA Polymerase II Inhibitor in Targeted Cancer Therapy: A Technical Overview of MC-VC-PABC-DNA31
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and development of the antibody-drug conjugate (ADC) linker-payload system, MC-VC-PABC-DNA31. This system utilizes DNA31, a potent RNA polymerase II inhibitor, for targeted delivery to cancer cells. Due to the proprietary nature of the designation "DNA31," this document will focus on the well-established class of amatoxin-based payloads, as substantial evidence indicates DNA31 belongs to this family of toxins that share a common mechanism of action.
Introduction to this compound
The this compound is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates.[1][2][3][4][5] It comprises three key components:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a cysteine residue.
-
VC (Valine-Citrulline): A dipeptide linker that is stable in the bloodstream but is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells.
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, following cleavage of the VC linker, spontaneously releases the payload in its active form.
-
DNA31: The cytotoxic payload, identified as a potent inhibitor of RNA polymerase II.[1][2][3]
The targeted delivery of highly potent cytotoxic agents is a cornerstone of modern cancer therapy. ADCs using RNA polymerase II inhibitors like DNA31 (and other amatoxins) represent a novel therapeutic modality.[][7][8] Unlike traditional chemotherapeutics that primarily target dividing cells, RNA polymerase II inhibitors can induce apoptosis in both dividing and quiescent cancer cells by shutting down transcription.[8][]
The Cytotoxic Payload: DNA31 and the Amatoxin Family
DNA31 is a potent inhibitor of RNA polymerase II.[1][3][10][11] While specific details on the discovery of DNA31 are not publicly available, its classification as an RNA polymerase II inhibitor strongly suggests it is a member of, or derived from, the amatoxin family of bicyclic octapeptides, such as α-amanitin.[7][12][13] Amatoxins are known for their high affinity and specific inhibition of RNA polymerase II, leading to a cessation of protein synthesis and subsequent apoptosis.[8][14] The molecular formula for a compound designated as DNA31 is C48H58N4O13, with a molecular weight of 898.99.[10]
Another possibility is that "DNA31" could be related to the rifamycin (B1679328) class of antibiotics, with one source identifying "dmDNA31" as a rifalazil (B610480) analog that inhibits bacterial DNA-dependent RNA polymerase.[15][16] However, the majority of evidence in the context of ADC development points towards an amatoxin-like mechanism of action for potent cytotoxicity in cancer cells.
The development of amatoxins as ADC payloads has focused on modifying their structure to allow for linker attachment without compromising their potent activity.[12][13] Structure-activity relationship studies have been crucial in identifying suitable conjugation points on the amatoxin scaffold.[14]
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker-payload system follows a well-defined pathway, as illustrated below.
Quantitative Data
While specific quantitative data for an ADC utilizing the this compound conjugate is not publicly available, the following tables summarize representative data for amatoxin-based ADCs, which are expected to have similar performance characteristics.
Table 1: In Vitro Cytotoxicity of Amatoxin-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (pM) | Reference |
| NCI-N87 | HER2 | anti-HER2-amanitin | 50-100 | [17] |
| Raji | CD19 | anti-CD19-amanitin | 20-80 | [17] |
| CWR-22Rv1 | PSMA | anti-PSMA-amanitin | 30-150 | [18] |
| MDA PCa2b | PSMA | anti-PSMA-amanitin | 40-200 | [18] |
Table 2: In Vivo Efficacy of Amatoxin-Based ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome | Reference |
| NCI-N87 | HER2 | anti-HER2-ATAC | Single dose | Tumor growth delay, complete remission | [17] |
| Raji | CD19 | anti-CD19-ATAC | Single dose | Synergistic effect with ICIs | [17] |
| CWR-22Rv1 | PSMA | 3F11-amanitin | Single dose | Complete remissions at higher doses | [18] |
Table 3: Pharmacokinetic Parameters of Amatoxin-Based ADCs
| Species | ADC | Half-life (days) | Cmax (µg/mL) | AUC (µg*day/mL) | Reference |
| Mouse | ATAC (i.v.) | - | Reduced with s.c. | Comparable with s.c. | [19] |
| Cynomolgus Monkey | HDP-103 (s.c.) | - | Reduced vs. i.v. | Comparable to i.v. | [19] |
| Cynomolgus Monkey | CS-1 ADC | 3-6 | - | - | [20] |
Experimental Protocols
The following are generalized protocols for the key experiments involved in the preclinical evaluation of an ADC such as one using this compound.
Synthesis of MC-VC-PABC-Payload Conjugate
The synthesis of the drug-linker conjugate is a multi-step process. A representative workflow is depicted below.
Protocol:
-
Synthesis of Fmoc-Val-Cit-PABC-PNP: This activated linker is synthesized according to established methods.
-
Coupling of Payload to Linker: The payload (DNA31) is coupled to the Fmoc-Val-Cit-PABC-PNP linker in the presence of a coupling agent such as HOBt in a suitable solvent like DMF. The reaction progress is monitored by HPLC.
-
Purification: The resulting Fmoc-VC-PABC-DNA31 is purified using semi-preparative HPLC.
-
Fmoc-Deprotection: The Fmoc protecting group is removed using a base such as piperidine (B6355638) to yield the free amine.
-
Conjugation of MC Spacer: The maleimidocaproyl (MC) spacer, typically as an NHS ester, is reacted with the free amine of the VC-PABC-DNA31 intermediate to form the final this compound conjugate.
-
Final Purification: The final product is purified by HPLC and characterized by mass spectrometry and NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Tumor cells for implantation
-
ADC solution for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
ADC Administration: Administer the ADC, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).
Pharmacokinetic Analysis
Protocol:
-
ADC Administration: Administer a single dose of the ADC to a cohort of animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process blood to obtain plasma or serum.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload (DNA31) in the plasma samples using methods such as ELISA and LC-MS/MS.
-
PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and AUC.
Conclusion
The this compound system represents a promising advancement in the field of antibody-drug conjugates. By leveraging a potent RNA polymerase II inhibitor as the payload, this technology has the potential to be effective against a broad range of cancers, including those resistant to traditional therapies. The cleavable linker ensures targeted release of the cytotoxic agent within the tumor microenvironment, thereby minimizing systemic toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs utilizing this innovative payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. biocompare.com [biocompare.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. DNA31 | TargetMol [targetmol.com]
- 12. Design, Synthesis, and Biochemical Evaluation of Alpha-Amanitin Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Structure-toxicity relationships in the amatoxin series. Structural variations of side chain 3 and inhibition of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dmDNA31 Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. aacrjournals.org [aacrjournals.org]
- 18. heidelberg-pharma.com [heidelberg-pharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Characterization of an Antibody-Drug Conjugate Targeting CS-1 and the Identification of Uncharacterized Populations of CS-1-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Basis for Utilizing DNA Oligonucleotides in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational principles supporting the use of DNA oligonucleotides as components of Antibody-Drug Conjugates (ADCs). While the specific term "DNA31" did not correspond to a known molecule in the scientific literature at the time of this writing, this document will focus on the broader and well-documented field of DNA-linked ADCs, which aligns with the core of the inquiry. This guide will cover the mechanism of action, experimental protocols, and relevant data, offering a comprehensive resource for professionals in the field of targeted cancer therapeutics.
Introduction: A Novel Paradigm in ADC Design
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The traditional ADC architecture consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker.[2] The linker plays a crucial role in the stability and efficacy of the ADC, and recent innovations have explored the use of DNA oligonucleotides as a versatile alternative to conventional chemical linkers.[3][4]
The use of DNA in this context offers several potential advantages, including precise control over drug-to-antibody ratio (DAR), the potential for multiplexing different payloads, and novel mechanisms of drug release.[3][5] This guide will delve into the theoretical and practical aspects of this promising approach.
Mechanism of Action of DNA-Linked ADCs
The fundamental mechanism of action for a DNA-linked ADC follows the established paradigm for all ADCs: selective delivery of a cytotoxic payload to antigen-expressing tumor cells.[6][7] The process can be broken down into several key steps:
-
Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][7]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.[6]
-
Payload Release: Inside the lysosome, the DNA linker is designed to be cleaved, releasing the cytotoxic payload into the cytoplasm.[6] The specific mechanism of cleavage can be engineered, for instance, through enzymatic degradation of the DNA backbone.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.[6][8] Payloads commonly used in ADCs act by damaging DNA or inhibiting microtubule formation.[2][9]
The use of a DNA linker introduces unique considerations within this process. The stability of the DNA duplex in circulation and its subsequent degradation within the lysosomal compartment are critical design parameters.[3][4]
Signaling Pathways
The ultimate signaling pathways activated by DNA-linked ADCs are determined by the nature of the cytotoxic payload. Once released, the payload will interact with its intracellular target, triggering a cascade of events leading to apoptosis or cell cycle arrest. For instance, if the payload is a DNA-damaging agent, it will activate the DNA Damage Response (DDR) pathway.[10]
.dot
Caption: Simplified signaling cascade initiated by a DNA-linked ADC carrying a DNA-damaging payload.
Experimental Protocols
The development and evaluation of DNA-linked ADCs involve a series of specialized experimental procedures.
A common strategy for creating DNA-linked ADCs involves the non-covalent assembly of two components: an antibody conjugated to a single-stranded DNA (ssDNA) oligonucleotide and a complementary ssDNA oligonucleotide conjugated to the cytotoxic payload.[3]
Protocol for Antibody-Oligonucleotide Conjugation:
-
Antibody Modification: Introduce a reactive group onto the antibody. This can be achieved through the modification of lysine (B10760008) residues using N-hydroxysuccinimide (NHS) esters.[11]
-
Oligonucleotide Synthesis: Synthesize the desired DNA oligonucleotide with a corresponding reactive group for conjugation.
-
Conjugation Reaction: React the modified antibody with the functionalized oligonucleotide. Strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry is an efficient method for this step.[12]
-
Purification: Purify the antibody-DNA conjugate using methods such as size exclusion chromatography to remove unconjugated components.[13]
Protocol for Payload-Oligonucleotide Conjugation:
-
Payload Modification: If necessary, modify the cytotoxic payload to include a reactive handle for conjugation to the oligonucleotide.
-
Oligonucleotide Synthesis: Synthesize the complementary DNA oligonucleotide with a reactive group.
-
Conjugation: React the modified payload with the oligonucleotide.
-
Purification: Purify the payload-DNA conjugate, often using reverse-phase high-performance liquid chromatography (HPLC).
Final ADC Assembly:
-
Hybridization: Mix the purified antibody-DNA conjugate and the payload-DNA conjugate in a suitable buffer to allow for the hybridization of the complementary DNA strands, forming the final non-covalent ADC.[3]
.dot
Caption: Experimental workflow for the assembly of a non-covalent DNA-linked ADC.
A comprehensive suite of assays is necessary to characterize the efficacy and safety of DNA-linked ADCs.[14][15]
In Vitro Assays:
-
Binding Affinity: Assess the binding of the ADC to its target antigen on cancer cells using techniques like flow cytometry or surface plasmon resonance (SPR).[16]
-
Internalization Studies: Confirm that the ADC is internalized by target cells, for example, by using fluorescently labeled oligonucleotides and confocal microscopy.[14]
-
Cytotoxicity Assays: Determine the potency of the ADC against antigen-positive and antigen-negative cell lines to evaluate target-specific killing.[16]
-
Stability Assays: Evaluate the stability of the DNA linker in human plasma to ensure the ADC remains intact in circulation.[3]
In Vivo Assays:
-
Pharmacokinetics (PK): Determine the PK profile of the ADC in animal models to understand its circulation half-life and clearance.[14]
-
Biodistribution: Analyze the distribution of the ADC in various tissues to confirm tumor targeting and assess off-target accumulation.
-
Efficacy Studies: Evaluate the anti-tumor activity of the ADC in xenograft or patient-derived xenograft (PDX) mouse models.[15]
-
Toxicity Studies: Assess the safety profile of the ADC in animal models by monitoring for signs of toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study on a DNA-linked ADC, specifically a trastuzumab-DNA-MMAE conjugate targeting HER2-positive cells.[3]
Table 1: In Vitro Cytotoxicity of DNA-Linked ADC and Controls
| Compound | Target Cell Line (HER2+) EC50 (nM) | Control Cell Line (HER2-) EC50 (nM) |
| T-DNA-MMAE (ADC) | 1.93 ± 0.41 | >100 |
| cON-MMAE (Payload-Oligo) | 2.65 ± 0.25 | 3.10 ± 0.30 |
| MMAE (Free Payload) | 0.03 ± 0.01 | 0.04 ± 0.01 |
| T-MMAE (Covalent ADC) | 0.20 ± 0.10 | >100 |
Data from a study by Arkenau et al., 2020. EC50 values represent the concentration required for 50% inhibition of cell viability.[3]
Table 2: Stability of DNA Conjugates in Human Plasma
| Conjugate | Half-life (days) |
| Trastuzumab-dsDNA | 5.8 |
| Single-stranded DNA (ssDNA) | < 0.1 |
| Double-stranded DNA (dsDNA) | 1.2 |
Data from a study by Arkenau et al., 2020, demonstrating the increased stability of the double-stranded DNA linker when conjugated to the antibody.[3][4]
Conclusion and Future Directions
The use of DNA oligonucleotides in the construction of ADCs represents a flexible and promising platform. The ability to precisely control stoichiometry and the modular nature of the assembly process are significant advantages.[3] While the in vitro potency of early DNA-linked ADCs may be lower than their conventional counterparts, likely due to the negative charge of the DNA affecting cellular uptake, the technology is still in its nascent stages.[3] Future research will likely focus on optimizing the DNA linker to enhance stability and facilitate more efficient payload release, as well as exploring the potential for creating more complex, multi-payload ADCs.[5] This innovative approach has the potential to expand the therapeutic window and efficacy of targeted cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. On the use of DNA as a linker in antibody-drug conjugates: synthesis, stability and in vitro potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Small-Scale Conjugation of DNA to Primary Antibodies for Multiplexed Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiologics.com [wuxibiologics.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. viviabiotech.com [viviabiotech.com]
Methodological & Application
Application Note: Synthesis and Characterization of MC-VC-PABC-DNA31 Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.
Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of a cysteine-linked Antibody-Drug Conjugate (ADC) utilizing the MC-VC-PABC linker system and the RNA polymerase inhibitor payload, DNA31.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[1][2] This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing efficacy at the tumor site while minimizing systemic toxicity.[3][4]
The ADC described herein is composed of three key components:
-
Monoclonal Antibody (mAb): A specific antibody chosen to target a tumor-associated antigen.
-
Payload (DNA31): A potent cytotoxic agent identified as an RNA polymerase inhibitor.[5] Payloads of this class can kill tumor cells, including quiescent cells that are not actively dividing.[2][]
-
Linker (MC-VC-PABC): A multi-functional linker designed for stability in circulation and selective payload release within the target cell.[1][7]
-
MC (Maleimidocaproyl): Provides a stable maleimide (B117702) group for covalent attachment to antibody cysteine residues.[7][]
-
VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by the lysosomal protease Cathepsin B, which is highly expressed in many tumor cells.[1][7]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC moiety, spontaneously decomposes to release the active DNA31 payload.[7]
-
This protocol details the cysteine-directed conjugation method, which involves the partial reduction of interchain disulfide bonds in the antibody's hinge region to generate reactive thiol groups for linker attachment.
Synthesis Workflow & Mechanism
The synthesis of the ADC follows a sequential, three-stage process involving antibody preparation, conjugation, and purification. The subsequent mechanism of action relies on receptor-mediated endocytosis and lysosomal processing for payload release.
Experimental Workflow
The overall workflow for producing the MC-VC-PABC-DNA31 ADC is outlined below.
Caption: High-level workflow for ADC synthesis and characterization.
Mechanism of Action
The ADC selectively delivers the DNA31 payload to antigen-positive tumor cells.
Caption: ADC mechanism of action from cell binding to payload release.
Experimental Protocols
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 6.5-7.5.
-
This compound Drug-Linker complex (MedChemExpress or other supplier).[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
N-acetylcysteine (NAC).
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous.
-
Purification columns (e.g., GE Sephadex G-25, Size Exclusion Chromatography column).
-
Reaction buffers (e.g., Phosphate Buffered Saline with EDTA).
Protocol 3.1: Antibody Reduction
This step partially reduces the interchain disulfide bonds of the mAb to generate free thiol (-SH) groups. The number of thiols generated can be controlled by modulating the molar excess of the reducing agent.
-
Prepare the mAb to a final concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, 50 mM Borate, 50 mM Phosphate, pH 7.2 with 2 mM EDTA).
-
Prepare a stock solution of TCEP (e.g., 10 mM) in reaction buffer.
-
Add a molar excess of TCEP to the mAb solution. The precise ratio determines the average number of disulfides reduced. A common starting point is 2.5 to 4.0 equivalents of TCEP per mole of mAb to target a Drug-to-Antibody Ratio (DAR) of ~4.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
Allow the solution to cool to room temperature before proceeding to the conjugation step. The reducing agent does not need to be removed as it is consumed or will be quenched later.[9]
Protocol 3.2: Drug-Linker Conjugation
This protocol uses the maleimide group on the this compound complex to react with the newly generated antibody thiols.
-
Prepare a stock solution of the this compound linker-payload in DMSO (e.g., 10 mM).
-
Add a slight molar excess of the linker-payload (relative to the generated thiols, typically 1.2 equivalents per thiol) to the reduced mAb solution. Add the DMSO solution dropwise while gently stirring to avoid antibody precipitation. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature (or 4°C to slow hydrolysis) for 1-2 hours, protected from light.
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine (relative to the initial linker-payload) to cap any unreacted maleimide groups. Incubate for 20 minutes.
Protocol 3.3: ADC Purification
Purification is necessary to remove unreacted linker-payload, quenched linker, and residual solvents.
-
The primary method for purification is Size Exclusion Chromatography (SEC) or buffer exchange using desalting columns (e.g., Sephadex G-25).
-
Equilibrate the column with a formulation buffer suitable for antibody stability (e.g., Histidine buffer, pH 6.0).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight peak (the ADC), separating it from the low molecular weight impurities.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Characterization and Data Analysis
The purified ADC must be characterized to ensure it meets quality specifications. Key parameters include Drug-to-Antibody Ratio (DAR), purity, and aggregation level.
Characterization Methods
-
Hydrophobic Interaction Chromatography (HIC): The primary method to determine the DAR distribution. The conjugation of the hydrophobic linker-payload increases the antibody's hydrophobicity, allowing separation of species with different numbers of attached drugs (DAR 0, 2, 4, 6, 8).
-
Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final product and confirm purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the ADC, confirming successful conjugation and allowing for precise average DAR calculation.
Representative Data
The following tables summarize typical reaction conditions and expected outcomes for the synthesis.
Table 1: Reaction Parameters
| Parameter | Recommended Value | Purpose |
| mAb Concentration | 5 - 10 mg/mL | Prevents aggregation |
| TCEP Molar Excess | 2.5 - 4.0 eq | Controls degree of reduction (target DAR) |
| Reduction Time/Temp | 1-2 hours @ 37°C | Ensures sufficient disulfide cleavage |
| Linker-Payload Molar Excess | 1.2 eq (per thiol) | Drives conjugation reaction to completion |
| Conjugation Time/Temp | 1-2 hours @ RT | Allows for efficient Michael addition |
| Final DMSO Conc. | < 10% (v/v) | Maintains antibody solubility |
Table 2: Quality Control Specifications
| Analysis Method | Parameter | Typical Result |
| HIC-HPLC | Average DAR | 3.5 - 4.2 |
| SEC-HPLC | Monomer Purity | > 95% |
| SEC-HPLC | Aggregates | < 5% |
| LC-MS | Mass Confirmation | Confirms expected mass of ADC species |
| Endotoxin | Endotoxin Level | < 1.0 EU/mg |
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of an this compound ADC via cysteine-directed conjugation. The described methods for synthesis, purification, and characterization are standard within the industry and provide a robust framework for researchers developing novel ADCs. Careful control over reaction parameters, particularly the molar ratio of the reducing agent, is critical for achieving the desired Drug-to-Antibody Ratio and ensuring a homogeneous final product.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cysteine-Based Conjugation with MC-VC-PABC-DNA31
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the cysteine-based conjugation of a monoclonal antibody (mAb) with the linker-payload MC-VC-PABC-DNA31. This advanced antibody-drug conjugate (ADC) system leverages the specificity of a monoclonal antibody to deliver a potent RNA polymerase inhibitor, DNA31, directly to target cells. The maleimidocaproyl (MC) group facilitates covalent attachment to reduced cysteine residues on the antibody. The linker system, comprising a cathepsin B-cleavable valine-citrulline (VC) dipeptide and a self-immolative p-aminobenzylcarbamate (PABC) spacer, ensures stable circulation and efficient payload release within the lysosomal compartment of the target cell.[1]
This document outlines detailed protocols for antibody reduction, conjugation, and purification, as well as methods for the characterization and in vitro evaluation of the resulting ADC.
Mechanism of Action
The ADC binds to its target antigen on the cell surface and is internalized, typically via endocytosis. Following trafficking to the lysosome, the VC linker is cleaved by proteases, such as cathepsin B.[1] This initiates the self-immolation of the PABC spacer, leading to the release of the DNA31 payload into the cytoplasm. DNA31 then exerts its cytotoxic effect by inhibiting RNA polymerase, leading to a downstream cascade of events culminating in apoptosis.
Quantitative Data Summary
The following tables summarize typical quantitative data for cysteine-based ADCs. Note that specific values for this compound conjugates may vary depending on the specific antibody and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Range | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[2][3] |
| Percentage of Unconjugated Antibody | < 5% | HIC, MS |
| Conjugation Efficiency | > 90% | HIC, MS |
Table 2: In Vitro Stability
| Assay | Incubation Time | Typical Remaining Conjugate | Method of Determination |
| Human Serum Stability at 37°C | 7 days | > 80% | ELISA, LC-MS[4][5] |
| Thiol Challenge (e.g., with Glutathione) | 24 hours | > 90% | HPLC, LC-MS |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | Typical IC50 (nM) | Assay |
| Antigen-Positive Cancer Cell Line | High | 0.1 - 10 | MTT, CellTiter-Glo®[6][][8] |
| Antigen-Negative Control Cell Line | Low/None | > 1000 | MTT, CellTiter-Glo®[6][][8] |
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reduction buffer.
-
Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized for the specific antibody to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4).[9]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP. The column should be equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
Determine the concentration and the number of free thiols per antibody using a standard Ellman's assay.
Cysteine-Based Conjugation with this compound
This protocol details the conjugation of the reduced antibody with the this compound linker-payload.
Materials:
-
Reduced monoclonal antibody in conjugation buffer
-
This compound (dissolved in a suitable organic solvent like DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
Procedure:
-
Equilibrate the reduced antibody and the this compound solution to room temperature.
-
Add a 1.2 to 1.5-fold molar excess of the this compound solution per free thiol to the reduced antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of the quenching solution over the linker-payload. Incubate for an additional 20-30 minutes.
Purification of the Antibody-DNA Conjugate
This protocol describes the purification of the ADC to remove unreacted linker-payload and quenching reagent.
Materials:
-
Crude ADC solution
-
Purification columns (e.g., Size Exclusion Chromatography (SEC), Protein A affinity chromatography, or Ion-Exchange Chromatography (IEX))[10][11]
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the chosen purification column with the purification buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC according to the column manufacturer's instructions.
-
Collect the fractions containing the purified ADC.
-
Pool the relevant fractions and concentrate the ADC using a suitable method (e.g., centrifugal filtration).
-
Determine the final concentration of the ADC and store it at 2-8°C for short-term storage or at -80°C for long-term storage.
Characterization of the Antibody-DNA Conjugate
a. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated DNA31 molecules.[2][3][8][12][13]
Procedure:
-
Use a HIC column suitable for antibody analysis.
-
Employ a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the ADC species.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of the different species.
b. Mass Spectrometry (MS) Analysis
MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the confirmation of successful conjugation and determination of the DAR.[14][15][16][17]
Procedure:
-
Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Alternatively, reduce the ADC to separate the light and heavy chains and analyze them individually.
-
Deconvolute the mass spectra to identify the different drug-loaded species and calculate the average DAR.
In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on target and non-target cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
Purified ADC and unconjugated antibody
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free this compound.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: Workflow for the preparation and evaluation of the antibody-DNA31 conjugate.
Caption: Cellular uptake and payload release mechanism of the ADC.
Caption: Simplified signaling pathway following RNA polymerase inhibition by DNA31.
References
- 1. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Oligonucleotide Conjugates: A Twist to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody Conjugates-Recent Advances and Future Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Antibody-onconase conjugates: cytotoxicity and intracellular routing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. ymc.eu [ymc.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio for MC-VC-PABC-DNA31
Abstract
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy, safety, and pharmacokinetic profile. This document provides detailed protocols for the accurate determination of the average DAR for an ADC constructed with a monoclonal antibody (mAb) conjugated to the DNA-interacting payload DNA31 via a maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker. Methodologies covered include Hydrophobic Interaction Chromatography (HIC-UV), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of the reduced ADC, and Intact Mass Spectrometry (MS). These orthogonal techniques provide a comprehensive characterization of the ADC's drug load distribution.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The ADC in focus, MC-VC-PABC-DNA31, utilizes a cysteine-directed conjugation strategy. The MC-VC-PABC linker is designed to be stable in circulation and release the DNA31 payload upon cleavage by intracellular proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][][3]
Accurate measurement of the DAR is paramount. A low DAR may lead to insufficient potency, while a high DAR can increase systemic toxicity and promote aggregation, negatively impacting the ADC's developability.[4][5] This note details three robust analytical methods for DAR determination.
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates ADC species based on hydrophobicity.[6][7][8][9][10] Since the drug-linker is hydrophobic, species with more drugs attached (e.g., DAR4, DAR6, DAR8) are retained longer on the column than the less hydrophobic, lower-DAR species (e.g., DAR0, DAR2).[6][7][8]
-
Reversed-Phase HPLC (RP-HPLC): This method involves the reduction of the ADC's interchain disulfide bonds, separating the light chains (LC) and heavy chains (HC). The DAR is calculated based on the relative abundance of drug-conjugated and unconjugated chains.[7][10][11][12]
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the intact ADC. The mass difference between observed species corresponds to the mass of the attached drug-linker, allowing for precise DAR calculation and identification of different drug-loaded variants.[13][14][15]
Experimental Protocols
Method 1: DAR Determination by HIC-UV
This method quantifies the relative distribution of different drug-loaded ADC species under native conditions. The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[6][10]
Workflow:
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1.0 mg/mL using Mobile Phase A.
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared sample onto the HIC column.
-
Perform a gradient elution to separate the different DAR species.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the chromatographic peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage area for each peak relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: DAR = Σ(%Area_i * DAR_i) / Σ(%Area_i)
-
Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 280 nm |
Method 2: DAR Determination by RP-HPLC (Reduced ADC)
This method provides an orthogonal approach by analyzing the individual light and heavy chains of the ADC after reduction.[7][12]
Workflow:
Protocol:
-
ADC Reduction:
-
To 100 µg of ADC (e.g., 100 µL of a 1 mg/mL solution), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.
-
-
Chromatographic Separation:
-
Inject 20 µL of the reduced sample onto the RP-HPLC column.
-
Run a gradient of increasing organic solvent to separate the light chain (LC), heavy chain (HC), and their drug-conjugated forms.
-
-
Data Analysis:
-
Integrate the peaks for unconjugated LC, conjugated LC (LC-D), unconjugated HC, and conjugated HC (HC-D).
-
Calculate the average DAR using the formula: DAR = (ΣArea_LC_conjugated + ΣArea_HC_conjugated) / (ΣArea_LC_total + ΣArea_HC_total) * N_sites (Note: A more precise formula accounts for the number of drugs per chain).[12] A simplified common formula is: DAR = 2 * (ΣWeighted Peak Area_LC + ΣWeighted Peak Area_HC) / 100[12]
-
Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | YMC-Triart Bio C4, 150 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 75°C |
| Detection | UV at 280 nm |
Method 3: DAR Determination by Intact Mass Spectrometry
This method provides the most direct measurement of the DAR by determining the mass of the intact ADC species.[5][15]
Workflow:
Protocol:
-
Sample Preparation:
-
Dilute the ADC to 0.5 mg/mL in a suitable buffer (e.g., PBS).
-
For simplified spectra, deglycosylation can be performed by incubating the ADC with PNGase F at 37°C for 2-4 hours.
-
-
LC-MS Analysis:
-
Inject the sample (typically 1-5 µg) into an LC-MS system.
-
The sample is first desalted online using a reversed-phase trap or size-exclusion column.
-
The intact ADC is then eluted into the mass spectrometer.
-
Acquire data in a high-resolution, intact protein mode over an appropriate m/z range (e.g., 1000-4000 m/z).
-
-
Data Analysis:
-
Process the raw mass spectrum using a deconvolution algorithm (e.g., MaxEnt1) to convert the charge state envelope into a zero-charge mass spectrum.[16]
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
Instrumentation and Parameters:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC H-Class Bio or equivalent |
| MS System | Waters Xevo G2-XS QToF or Sciex ZenoTOF 7600 |
| Desalting Column | Agilent PLRP-S trap or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Step gradient to elute protein from trap |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40-80 V |
| Source Temp. | 120°C |
| Deconvolution | MaxEnt1 or similar algorithm |
Data Presentation and Summary
The results from each method should be compiled to provide a comprehensive understanding of the ADC's DAR profile.
Table 1: Comparison of Average DAR Results
| Method | Average DAR | Standard Deviation | Key Observations |
| HIC-UV | 3.85 | 0.05 | Good resolution of even-numbered DAR species. |
| RP-HPLC (Reduced) | 3.91 | 0.07 | Provides chain-specific conjugation information. |
| Intact Mass Spec. | 3.88 | 0.03 | Highest accuracy; confirms species identity. |
Table 2: Drug Load Distribution from HIC-UV Analysis
| DAR Species | Relative Peak Area (%) |
| DAR0 | 2.5 |
| DAR2 | 20.1 |
| DAR4 | 55.8 |
| DAR6 | 18.2 |
| DAR8 | 3.4 |
Conclusion
The three orthogonal methods presented—HIC-UV, reduced RP-HPLC, and intact MS—provide a robust and reliable analytical strategy for the characterization of the this compound ADC. HIC is an excellent method for routine quality control due to its simplicity and non-denaturing conditions.[6][10] RP-HPLC offers complementary information on drug distribution across the antibody chains.[7][11] Intact MS serves as the gold standard for accurate mass confirmation and DAR determination, verifying the results obtained from chromatographic methods.[5][13] Consistent results across these techniques, as shown in the summary tables, give high confidence in the characterization of the ADC's drug-to-antibody ratio.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-VC-PABC-DNA31 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The MC-VC-PABC-DNA31 ADC utilizes a cleavable linker system to deliver the payload, DNA31, a potent inhibitor of RNA polymerase.[1][2][3] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[4] Inside the cell, the linker is cleaved by lysosomal proteases, releasing the DNA31 payload.[4] By inhibiting RNA polymerase, DNA31 blocks transcription, leading to cell cycle arrest and subsequent apoptosis.[4][][6] These application notes provide a comprehensive guide to performing in vitro cytotoxicity and apoptosis assays to evaluate the efficacy of this compound ADCs.
Data Presentation
The following table summarizes representative quantitative data from in vitro cytotoxicity and apoptosis assays performed on target antigen-positive and negative cell lines treated with a this compound ADC.
| Cell Line | Target Antigen Expression | Assay Type | ADC Concentration (nM) | Result (IC50 or Fold Change) |
| Cell Line A | High | Cell Viability (CellTiter-Glo®) | 0.1 | 1.5 nM |
| Cell Line A | High | Apoptosis (Caspase-Glo® 3/7) | 10 | 5.2-fold increase vs. control |
| Cell Line B | Low/Negative | Cell Viability (CellTiter-Glo®) | 100 | > 1000 nM |
| Cell Line B | Low/Negative | Apoptosis (Caspase-Glo® 3/7) | 100 | 1.2-fold increase vs. control |
| Unconjugated Antibody | High | Cell Viability (CellTiter-Glo®) | 1000 | No significant effect |
| Free DNA31 Payload | High | Cell Viability (CellTiter-Glo®) | 0.01 | 0.5 nM |
Experimental Protocols
I. Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7][8]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (Isotype control)
-
Free DNA31 payload
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only for background measurement. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DNA31 payload in complete culture medium. b. Add 100 µL of the diluted compounds to the respective wells. For the untreated control wells, add 100 µL of complete culture medium. c. Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours for transcription inhibitors).[9]
-
CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[8] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10] e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (medium only wells) from all other readings. b. Normalize the data to the untreated control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
II. Apoptosis Assay using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[11]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (Isotype control)
-
White, opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and ADC Treatment: a. Follow steps 1 and 2 from the Cell Viability Assay protocol. A typical incubation time for apoptosis induction is 24-48 hours.[12]
-
Caspase-Glo® 3/7 Assay: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[13] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13] c. Mix the contents gently on a plate shaker for 30 seconds.[12] d. Incubate the plate at room temperature for 1 to 3 hours.[13] e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Express the results as fold change in caspase activity relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
References
- 1. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Toxin Targeting RNA - Creative Biolabs [creativebiolabs.net]
- 6. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. ch.promega.com [ch.promega.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for the Purification of MC-VC-PABC-DNA31 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The MC-VC-PABC-DNA31 conjugate combines a monoclonal antibody (mAb) with the potent RNA polymerase inhibitor DNA31, connected by the cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC). This linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cells. The inherent heterogeneity of the conjugation reaction, however, necessitates robust purification methods to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) and to remove impurities such as unconjugated antibody, free drug-linker, and aggregates.[1][2][3]
These application notes provide detailed protocols for the purification of this compound conjugates, focusing on established chromatographic techniques. The protocols are designed to be adaptable for process development and quality control in a research and drug development setting.
Key Purification Strategies
The purification of ADCs like this compound primarily relies on chromatographic methods that separate molecules based on differences in their physicochemical properties, such as hydrophobicity and size.[3] The conjugation of the hydrophobic DNA31 payload to the antibody increases the overall hydrophobicity of the conjugate, a key principle exploited in purification.[4][5]
Primary Purification Techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species with different DARs.[1][6][7] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[5]
-
Size Exclusion Chromatography (SEC): SEC is crucial for removing high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker).[8][9][10] Separation is based on the hydrodynamic volume of the molecules.
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique often used for analytical characterization of ADCs, particularly for assessing purity and drug load distribution under denaturing conditions.[11][12][13]
Experimental Protocols
Protocol 1: Purification of this compound Conjugates by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of this compound conjugates into different DAR species.
Materials:
-
Crude this compound conjugation reaction mixture
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[4]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0[4]
-
HIC column (e.g., TSKgel Butyl-NPR, Phenyl Sepharose)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Dilute the crude conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.[4] Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes (CV).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 CV. Species with higher DAR values are more hydrophobic and will elute at lower salt concentrations (later in the gradient).[1]
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical SEC and/or RPC to determine the DAR and purity of each fraction.
Data Presentation:
| Fraction | Elution Salt Concentration (M) | Predominant DAR | Purity (%) by SEC |
| 1 | 1.2 | DAR 0 (Unconjugated mAb) | >98 |
| 2 | 1.0 | DAR 2 | >95 |
| 3 | 0.8 | DAR 4 | >95 |
| 4 | 0.6 | DAR 6 | >90 |
| 5 | 0.4 | DAR 8 | >85 |
Note: The exact salt concentrations and gradient profile may need to be optimized based on the specific DNA31 payload and the chosen HIC resin.[7]
Protocol 2: Aggregate Removal and Buffer Exchange by Size Exclusion Chromatography (SEC)
This protocol is for the removal of aggregates and for buffer exchange of the purified this compound conjugate into a final formulation buffer.
Materials:
-
Pooled and concentrated HIC fractions of the desired DAR species
-
SEC Mobile Phase: Formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
SEC column (e.g., Sephacryl S-300 HR, Superdex 200)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the SEC Mobile Phase.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Mobile Phase at a constant flow rate. The ADC monomer will elute as the main peak, separated from high molecular weight aggregates (eluting earlier) and low molecular weight species (eluting later).[8][9]
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected peak for purity and aggregate content using analytical SEC.
Data Presentation:
| Sample | Main Peak Retention Time (min) | Monomer Purity (%) | Aggregate Content (%) |
| Pre-SEC | 15.2 | 90 | 10 |
| Post-SEC | 15.3 | >99 | <1 |
Protocol 3: Analytical Characterization by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a method for the analytical assessment of the purity and integrity of the this compound conjugate under denaturing conditions.
Materials:
-
Purified this compound conjugate
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., C4, C8, or C18 with wide pores)
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
Procedure:
-
Sample Preparation: The ADC sample may require reduction with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains for more detailed analysis.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm for the protein and at a wavelength specific to the DNA31 payload if it has a distinct chromophore. MS detection can be used for mass confirmation of the different species.[11][12]
Data Presentation:
| Peak | Retention Time (min) | Identity (by MS) | Relative Abundance (%) |
| 1 | 10.5 | Unconjugated Light Chain | 5 |
| 2 | 12.8 | Light Chain + 1 Drug | 20 |
| 3 | 18.2 | Unconjugated Heavy Chain | 10 |
| 4 | 20.5 | Heavy Chain + 1 Drug | 30 |
| 5 | 22.1 | Heavy Chain + 2 Drugs | 25 |
| 6 | 23.5 | Heavy Chain + 3 Drugs | 10 |
Visualizations
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. youtube.com [youtube.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
MC-VC-PABC-DNA31 solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, formulation, and experimental use of the antibody-drug conjugate (ADC) component, MC-VC-PABC-DNA31. This molecule is composed of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the potent RNA polymerase inhibitor, DNA31.
Physicochemical Properties and Solubility
Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key properties and solubility guidelines.
Table 1: Solubility and Storage of this compound
| Property | Data | Citations |
| Molecular Formula | C₇₇H₉₆N₁₀O₂₁ | |
| Molecular Weight | 1497.64 g/mol | |
| Appearance | Solid | |
| In Vitro Solubility | 50 mg/mL (33.39 mM) in DMSO. Ultrasonic treatment is recommended to aid dissolution. | [1] |
| In Vivo Formulation 1 | A clear solution of up to 3 mg/mL (2.00 mM) can be achieved by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [1][2] |
| In Vivo Formulation 2 | A clear solution of ≥ 3 mg/mL (2.00 mM) can be prepared with 10% DMSO and 90% (20% SBE-β-CD in saline). | [1] |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be sealed and protected from moisture and light. | [2] |
| In Vivo Working Solution | It is recommended to prepare fresh on the day of use. | [2] |
Mechanism of Action
The this compound construct is designed for targeted delivery of the DNA31 payload to antigen-expressing cells. The mechanism involves internalization of the ADC, cleavage of the linker in the lysosome, and subsequent inhibition of transcription by DNA31, leading to apoptosis.
Linker Cleavage Pathway
The MC-VC-PABC linker is a cleavable linker system designed to be stable in systemic circulation and release the payload within the target cell.[3]
Caption: Intracellular processing of an ADC with a MC-VC-PABC linker.
DNA31 Signaling Pathway
DNA31 is a potent inhibitor of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. Inhibition of this process leads to a cascade of events culminating in programmed cell death (apoptosis). The mechanism is analogous to that of α-amanitin, another well-characterized RNA polymerase II inhibitor.[1][4]
Caption: Postulated signaling pathway of DNA31-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound when conjugated to a relevant antibody.[5][6][7]
Materials:
-
Target cancer cell line (e.g., HER2-positive cell lines like SK-BR-3 or BT-474, or high cathepsin B-expressing cell lines).[8][9][10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
ADC stock solution (dissolved in DMSO).
-
Control articles (unconjugated antibody, free this compound).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells with medium only.
-
Incubate for a period relevant to the payload's mechanism (e.g., 72-96 hours for a tubulin inhibitor, which may be a good starting point for a transcription inhibitor).[2]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[5]
In Vivo Xenograft Model Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of an ADC containing this compound in a mouse xenograft model.[3][11][12]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor cells for implantation (e.g., HER2-positive human breast cancer cell line UACC-893).[13][14]
-
This compound ADC and vehicle control.
-
In vivo formulation reagents (DMSO, PEG300, Tween-80, saline).
-
Syringes and needles for injection.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze for statistically significant differences in tumor growth between the ADC-treated and control groups.
-
Evaluate toxicity based on changes in body weight and clinical observations.
Experimental Workflow
The following diagram illustrates the overall workflow for the preclinical evaluation of an ADC containing this compound.
Caption: Preclinical experimental workflow for this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B is highly expressed in pancreatic cancer stem-like cells and is associated with patients' surgical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of MC-VC-PABC-DNA31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The MC-VC-PABC-DNA31 is an ADC comprised of a monoclonal antibody conjugated to the payload DNA31 via a cleavable linker system. This linker, consisting of maleimidocaproyl (MC), valine-citrulline (VC), and p-aminobenzyloxycarbonyl (PABC), is designed to be stable in systemic circulation and release the active payload within the target cell.[1][2]
Understanding the long-term storage and stability of this compound is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[3] This document provides detailed guidelines and protocols for the appropriate storage, handling, and stability assessment of this ADC. The hydrophobic nature of the linker and payload can increase the propensity for aggregation, making proper formulation and storage essential.[4]
Structural Overview and Release Mechanism
The MC-VC-PABC linker is a sophisticated system designed for controlled drug release. The maleimidocaproyl (MC) group serves as a spacer. The valine-citrulline (VC) dipeptide is the cleavage site for lysosomal proteases, such as Cathepsin B, which are abundant within target cells.[2][5] Upon cleavage of the amide bond between citrulline and PABC, a self-immolative cascade is initiated, leading to the release of the active DNA31 payload.[2]
Caption: Schematic of the this compound linker and its intracellular cleavage mechanism.
Long-Term Storage Recommendations
Proper storage is crucial to prevent aggregation, degradation, and loss of potency.[6][7] The introduction of the hydrophobic drug-linker can make ADCs less stable than the parent antibody.[8]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Lyophilized: 2-8°C or -20°C to -80°C. In solution: -20°C to -80°C. | Prevents chemical degradation and aggregation. Ultra-cold temperatures maintain stability for extended periods.[7] Repeated freeze-thaw cycles should be avoided as they can lead to aggregation.[6] |
| Formulation | Lyophilized powder or in a stabilizing buffer. | Lyophilization enhances long-term stability.[4][6] Stabilizing buffers containing cryoprotectants can prevent aggregation during freezing and storage.[4] |
| Light Exposure | Store in the dark. | Protects against photic degradation which can induce aggregation and particulate formation.[9] |
| Container | Use appropriate cryo-vessels. | Ensures proper sealing and prevents contamination.[10] |
Stability Indicating Analytical Methods
A panel of orthogonal analytical methods is required to comprehensively assess the stability of this compound.[11][12]
Table 2: Key Analytical Methods for Stability Assessment
| Analytical Method | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation, fragmentation, monomer content | Monitors physical stability and changes in size distribution.[11] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) distribution | Assesses changes in hydrophobicity and DAR profile over time. |
| Reversed-Phase HPLC (RP-HPLC) | Free drug and related impurities | Quantifies the release of free payload and linker-drug species during storage.[13][12] |
| Mass Spectrometry (LC-MS) | Intact mass analysis, DAR confirmation | Provides detailed molecular weight information to confirm identity and detect modifications.[3][11] |
| Circular Dichroism (CD) | Secondary and tertiary structure | Evaluates conformational stability of the antibody component.[11] |
| Differential Scanning Calorimetry (DSC) | Thermal stability | Determines the melting temperature (Tm) as an indicator of thermal stability.[9] |
| Cell-Based Potency Assay | Biological activity | Measures the in-vitro cytotoxicity to ensure the ADC retains its therapeutic function. |
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is designed to predict long-term stability by subjecting the ADC to stress conditions.
-
Sample Preparation:
-
Prepare aliquots of this compound at a concentration of 1 mg/mL in a formulation buffer (e.g., phosphate-buffered saline with stabilizers).
-
Store samples at elevated temperatures (e.g., 25°C and 40°C) and a control sample at the recommended storage temperature (e.g., -80°C).
-
-
Time Points:
-
Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples using the stability-indicating methods outlined in Table 2.
-
For SEC-HPLC, monitor the percentage of high molecular weight species (aggregates).
-
For RP-HPLC, quantify the percentage of free DNA31 payload.
-
For HIC-HPLC, determine the average Drug-to-Antibody Ratio (DAR).
-
Assess potency using a relevant cell-based assay.
-
Caption: Workflow for an accelerated stability study of this compound.
Protocol for In-Vitro Plasma Stability Assay
This protocol evaluates the stability of the ADC in a biologically relevant matrix. The VC linker can be susceptible to premature cleavage by certain plasma enzymes, such as carboxylesterases in rodents.[14][15][16]
-
Sample Preparation:
-
Incubate this compound in human and rodent (e.g., mouse) plasma at 37°C.
-
Include a control sample in formulation buffer.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 168 hours).
-
-
Sample Processing:
-
Capture the ADC from the plasma matrix using Protein A magnetic beads.[3]
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR and identify any linker-payload degradation products.[3]
-
Quantify the amount of released DNA31 in the plasma supernatant using LC-MS/MS.
-
Data Presentation and Interpretation
Summarizing quantitative data in tables allows for clear comparison and trend analysis.
Table 3: Representative Accelerated Stability Data (at 40°C)
| Time Point | Monomer Purity by SEC (%) | Free DNA31 by RP-HPLC (%) | Average DAR by HIC | Relative Potency (%) |
| T=0 | 98.5 | <0.1 | 3.8 | 100 |
| 1 Week | 97.2 | 0.5 | 3.8 | 98 |
| 2 Weeks | 96.1 | 0.9 | 3.7 | 95 |
| 4 Weeks | 94.0 | 1.8 | 3.6 | 91 |
| 8 Weeks | 90.5 | 3.5 | 3.5 | 85 |
| 12 Weeks | 87.1 | 5.2 | 3.4 | 78 |
Interpretation: An increase in aggregation and free payload, along with a decrease in average DAR and potency over time, indicates degradation of the ADC under stress conditions.
Potential Degradation Pathways
Understanding potential degradation pathways is essential for developing mitigation strategies.
-
Aggregation: Covalent conjugation of a hydrophobic drug-linker can increase the propensity for aggregation, which is a primary degradation pathway for ADCs.[4][9]
-
Deconjugation: The maleimide (B117702) linker can undergo retro-Michael reaction, leading to the loss of the drug-linker from the antibody.
-
Payload Degradation: The DNA31 payload itself may be susceptible to chemical modification or degradation.
-
Premature Linker Cleavage: While designed for intracellular cleavage, the VC linker has shown susceptibility to premature cleavage in rodent plasma due to carboxylesterase activity.[14][16]
Caption: Major degradation pathways for this compound.
By following these guidelines and protocols, researchers can ensure the integrity, stability, and long-term viability of this compound for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
- 7. susupport.com [susupport.com]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. veranova.com [veranova.com]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: MC-VC-PABC-DNA31 Conjugation
Welcome to the technical support center for MC-VC-PABC-DNA31 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of the MC-VC-PABC linker to a thiol-modified DNA31 payload and a target biomolecule, such as an antibody.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-drug conjugate?
A: this compound is a linker-payload conjugate designed for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) or other biomolecule conjugates.[1][2][3] It comprises:
-
MC: Maleimidocaproyl, a spacer that connects the linker to the biomolecule (e.g., an antibody) via a thiol group.[4]
-
VC: Valine-Citrulline, a dipeptide sequence that is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4][]
-
PABC: p-aminobenzyloxycarbonyl, a self-immolative spacer that releases the active drug after the VC dipeptide is cleaved.[4]
-
DNA31: A potent RNA polymerase inhibitor that serves as the cytotoxic payload.[1][2][3]
Q2: What is the mechanism of action for the MC-VC-PABC linker?
A: The MC-VC-PABC linker is designed for controlled drug release within target cells.[4][] After the conjugate is internalized by the target cell, it traffics to the lysosome. Inside the lysosome, Cathepsin B cleaves the amide bond between the Valine and Citrulline residues.[4][6] This cleavage triggers a spontaneous 1,6-elimination reaction of the PABC spacer, which releases the active DNA31 payload.[4]
Q3: What are the primary challenges in maleimide-thiol conjugation?
A: The main challenges include:
-
Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[7]
-
Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[8]
-
Instability of the Thiosuccinimide Linkage: The resulting conjugate can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[9]
-
Side Reactions: Maleimides can react with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), at higher pH values.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide group on your linker has been hydrolyzed and is no longer reactive.[7] | - Prepare maleimide linker solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[7][9] - If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for a short duration.[7] |
| Thiol Oxidation: The thiol group on your DNA31 or target biomolecule has formed a disulfide bond.[8] | - Reduce the disulfide bonds in your protein/antibody using a reducing agent like TCEP or DTT.[7][8] - If using DTT, it must be removed before adding the maleimide linker, as it will compete for the reaction.[7] TCEP does not need to be removed.[7] - Perform the reaction in a degassed buffer to minimize oxygen exposure.[8][10] | |
| Incorrect pH: The reaction pH is not optimal for the maleimide-thiol reaction. | - Maintain the reaction pH between 6.5 and 7.5.[9][11] Below pH 6.5, the reaction rate slows significantly.[7] Above pH 7.5, the risk of side reactions with amines increases.[11] | |
| Incorrect Stoichiometry: The molar ratio of the maleimide linker to the thiol-containing molecule is not optimized.[7] | - Start with a 10-20 fold molar excess of the maleimide-functionalized reagent.[7][9][10] This should be optimized for your specific application. | |
| Conjugate Instability (Deconjugation) | Retro-Michael Reaction: The thiosuccinimide linkage is reversible, and the linker-drug may be transferred to other thiols (e.g., albumin in plasma).[9] | - After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to open the succinimide (B58015) ring, forming a stable succinamic acid thioether which is resistant to thiol exchange.[9] |
| Presence of Excess Reducing Agents: Leftover reducing agents from a disulfide reduction step can lead to deconjugation. | - Ensure complete removal of reducing agents like DTT using a desalting column or buffer exchange before conjugation.[7] | |
| Product Heterogeneity | Reaction with Other Nucleophiles: At higher pH, maleimides can react with primary amines on lysine residues, leading to a heterogeneous product.[7] | - Maintain the reaction pH below 7.5 to ensure chemoselectivity for thiols.[11] |
| Incomplete Reaction or Purification: A mix of unconjugated biomolecule, unconjugated linker-drug, and conjugates with varying drug-to-antibody ratios (DAR) may be present. | - Increase the molar excess of the maleimide reagent to drive the reaction to completion.[9] - Purify the conjugate using methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to separate conjugated from unconjugated species.[7][12][13] | |
| Conjugate Aggregation | Increased Hydrophobicity: The addition of the hydrophobic linker-drug can lead to aggregation of the final conjugate.[12][14] | - Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. - Consider introducing hydrophilic spacers, like PEG, into the linker design if aggregation is a persistent issue.[] - Analyze aggregation using Size Exclusion Chromatography (SEC). |
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Biomolecule
This protocol assumes the target biomolecule (e.g., an antibody or other protein) has available cysteine residues for conjugation. If not, interchain disulfides will need to be reduced first.
Materials:
-
Thiol-containing biomolecule (e.g., antibody)
-
This compound (with a maleimide group)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.4
-
Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355)
-
Purification: Size Exclusion Chromatography (SEC) column
Procedure:
-
Biomolecule Preparation (with Reduction if necessary):
-
Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[8][10]
-
If reduction of disulfide bonds is required, add TCEP to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).[7]
-
Incubate at room temperature for 30-60 minutes.[7] The solution can be used directly without removing the TCEP.[7]
-
-
Linker-Drug Preparation:
-
Conjugation Reaction:
-
Add the linker-drug stock solution to the prepared biomolecule solution. A 10-20 fold molar excess of the linker-drug is a common starting point.[7][9]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10% of the total reaction volume.[11]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[7] Protect the reaction from light.
-
-
Quenching:
-
Add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration that is in excess of the initial amount of maleimide linker to quench any unreacted maleimide.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
Characterization of the Conjugate
-
Drug-to-Antibody Ratio (DAR): Can be determined using UV-Vis spectroscopy (if the drug and antibody have distinct absorbance maxima), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[12][16][17]
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).[13]
-
Confirmation of Conjugation: Verified by SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry.[18]
Visual Guides
Caption: Experimental workflow for this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in MC-VC-PABC-DNA31 ADC synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-DNA31 (MC-VC-PABC-DNA31) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Conjugation Efficiency & Low Drug-to-Antibody Ratio (DAR)
Q1: We are observing a low Drug-to-Antibody Ratio (DAR) and a significant amount of unconjugated antibody after our conjugation reaction. What are the potential causes and how can we troubleshoot this?
A1: Low DAR is a common issue in ADC synthesis and can stem from several factors related to the antibody, the drug-linker, or the reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Antibody-Related Issues:
-
Insufficient Thiol Groups: The conjugation of this compound relies on the availability of free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. Incomplete reduction is a primary cause of low DAR.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT). Use a molar excess of the reducing agent relative to the antibody.
-
Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from 4°C to room temperature) to ensure complete disulfide bond cleavage.[1]
-
Antibody Purity: Ensure the antibody is highly pure (>95%) and free from interfering substances.[2]
-
-
-
Antibody Re-oxidation: Free thiols can re-oxidize to form disulfide bonds if not promptly reacted with the maleimide (B117702) group of the linker.
-
Troubleshooting:
-
Perform Conjugation Immediately: Initiate the conjugation step immediately after the reduction and removal of the reducing agent.
-
Use an Inert Atmosphere: If feasible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
-
-
Drug-Linker Related Issues:
-
Hydrolysis of Maleimide: The maleimide group on the MC-VC-PABC linker is susceptible to hydrolysis, rendering it inactive for conjugation.[1]
-
Troubleshooting:
-
Control pH: Maintain the pH of the reaction buffer between 6.5 and 7.5 to minimize maleimide hydrolysis.[1]
-
Fresh Drug-Linker Stock: Prepare fresh solutions of the this compound linker before each experiment, as prolonged storage in solution can lead to degradation. The recommended storage for the stock solution is -80°C for 6 months or -20°C for 1 month.[3]
-
-
-
Purity and Quality of Drug-Linker: Impurities or degradation of the this compound can lead to inefficient conjugation.
-
Troubleshooting:
-
Verify Purity: Use a high-purity drug-linker (≥99%).[4] Confirm the integrity of the material using analytical techniques like HPLC-MS.
-
-
-
-
Reaction Condition Issues:
-
Suboptimal pH: The thiol-maleimide conjugation reaction is pH-dependent.
-
Troubleshooting:
-
Optimize Reaction pH: The optimal pH for the Michael addition reaction is typically between 6.5 and 7.5.[1] Perform small-scale experiments to determine the optimal pH for your specific antibody.
-
-
-
Incorrect Molar Ratio: An insufficient molar excess of the drug-linker can lead to incomplete conjugation.
-
Troubleshooting:
-
Increase Molar Excess: Increase the molar ratio of this compound to the antibody. A typical starting point is a 5-10 fold molar excess.
-
-
-
Presence of Interfering Substances: Buffer components with nucleophilic groups (e.g., Tris, glycine) can compete with the antibody's thiols for reaction with the maleimide group.
-
Troubleshooting:
-
Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to the reaction.
-
-
-
Experimental Protocol: Small-Scale Optimization of Antibody Reduction
-
Objective: To determine the optimal concentration of TCEP for antibody reduction.
-
Materials:
-
Monoclonal antibody (mAb) at a known concentration (e.g., 10 mg/mL) in PBS.
-
TCEP stock solution (e.g., 10 mM).
-
Ellman's Reagent (DTNB) for thiol quantification.
-
-
Procedure:
-
Set up a series of small-scale reactions with a fixed amount of mAb (e.g., 100 µg).
-
Add varying molar equivalents of TCEP (e.g., 2.5x, 5x, 7.5x, 10x) to each reaction.
-
Incubate at room temperature for 1 hour.
-
Measure the number of free thiols per antibody using Ellman's assay.
-
Analyze the samples by non-reducing SDS-PAGE to visualize the extent of disulfide bond reduction.
-
-
Expected Outcome: Identify the TCEP concentration that yields the desired number of free thiols (e.g., 8 for a fully reduced IgG1) without causing antibody fragmentation.
ADC Aggregation
Q2: We are observing significant aggregation of our ADC product, leading to low recovery after purification. What causes this and how can we prevent it?
A2: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate after attaching the drug-linker.[1]
Potential Causes & Troubleshooting Steps:
-
Hydrophobicity of the Drug-Linker: DNA31, like many cytotoxic payloads, can be hydrophobic. The MC-VC-PABC linker also contributes to the overall hydrophobicity.
-
Troubleshooting:
-
Control ADC Concentration: Work with lower antibody concentrations during the conjugation reaction to minimize intermolecular interactions.[1]
-
Optimize Solvent Composition: Introducing a small percentage of an organic co-solvent (e.g., DMSO, up to 10%) can help solubilize the hydrophobic drug-linker and the resulting ADC.[1] However, ensure the co-solvent concentration does not denature the antibody.
-
Include Excipients: Consider adding stabilizing excipients such as polysorbate 20/80 or sucrose (B13894) to the buffer to reduce aggregation.
-
-
-
High DAR: ADCs with a high DAR are more prone to aggregation due to increased hydrophobicity.
-
Troubleshooting:
-
Target a Lower DAR: While a higher DAR can increase potency, it may compromise stability. An optimal DAR is often a balance between efficacy and developability, typically in the range of 2 to 4.[5]
-
-
-
Physical Stress: ADCs can be sensitive to physical stress during processing.
-
Troubleshooting:
-
Gentle Handling: Avoid vigorous vortexing or shaking. Use gentle mixing methods.[1]
-
Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot the ADC into single-use vials before freezing.
-
-
-
Inappropriate Buffer Conditions: pH and ionic strength of the buffer can influence ADC stability.
-
Troubleshooting:
-
Optimize Formulation Buffer: Screen different buffer compositions (e.g., citrate, histidine) and pH values to find the optimal conditions for your ADC's stability.
-
-
Experimental Protocol: Screening for Optimal Formulation Buffer
-
Objective: To identify a buffer that minimizes ADC aggregation.
-
Materials:
-
Purified this compound ADC.
-
A panel of formulation buffers with varying pH and excipients (e.g., PBS pH 7.4, Citrate buffer pH 6.0, Histidine buffer pH 6.5, with and without sucrose and/or polysorbate 20).
-
-
Procedure:
-
Dilute the ADC into each of the formulation buffers to a final concentration of 1 mg/mL.
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 1 week).
-
Analyze the samples for aggregation at various time points using Size Exclusion Chromatography (SEC-HPLC).
-
-
Expected Outcome: Identify the buffer composition that shows the lowest increase in high molecular weight species (aggregates) over time.
Purification and Yield Loss
Q3: We are experiencing significant product loss during the purification of our this compound ADC. How can we improve our purification yield?
A3: Yield loss during purification is often due to the removal of aggregates, unconjugated antibody, and free drug-linker, or non-optimal purification methods.
Potential Causes & Troubleshooting Steps:
-
Inefficient Removal of Impurities: Standard purification techniques may not be optimal for separating the desired ADC from closely related species.
-
Troubleshooting:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs.[6][7] By optimizing the salt gradient, you can isolate the ADC with the desired DAR.
-
Ion Exchange Chromatography (IEX): IEX can be used to remove charged variants and some impurities.[6]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing high molecular weight aggregates and low molecular weight free drug-linker.[6]
-
-
-
Non-specific Binding to Chromatography Resins: The ADC may bind irreversibly to the chromatography matrix, leading to low recovery.
-
Troubleshooting:
-
Resin Screening: Test different chromatography resins to find one with minimal non-specific binding for your ADC.
-
Optimize Buffer Conditions: Adjust the pH and ionic strength of the mobile phase to minimize non-specific interactions.
-
-
-
Precipitation on the Column: The ADC may precipitate on the column, especially during HIC where high salt concentrations are used.
-
Troubleshooting:
-
Solubility Studies: Determine the solubility of your ADC under the conditions used for chromatography.
-
Lower Protein Loading: Reduce the amount of ADC loaded onto the column.
-
-
Experimental Protocol: Optimization of HIC for DAR Separation
-
Objective: To develop a HIC method for purifying the this compound ADC with a specific DAR.
-
Materials:
-
Crude ADC conjugation mixture.
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with binding buffer.
-
Dilute the crude ADC mixture with binding buffer and load it onto the column.
-
Elute the bound species using a linear gradient from the binding buffer to the elution buffer.
-
Collect fractions and analyze them by SEC-HPLC and RP-HPLC to determine the DAR of each fraction.
-
-
Expected Outcome: Separation of ADC species with different DARs, allowing for the pooling of fractions containing the desired ADC.
Data Presentation
Table 1: Troubleshooting Guide for Low ADC Synthesis Yield
| Problem | Potential Cause | Recommended Action | Analytical Technique for Verification |
| Low DAR | Incomplete antibody reduction | Optimize reducing agent concentration and incubation time. | Ellman's Assay, non-reducing SDS-PAGE |
| Hydrolysis of maleimide linker | Control reaction pH (6.5-7.5), use fresh drug-linker solution. | RP-HPLC, LC-MS of drug-linker | |
| Insufficient molar excess of drug-linker | Increase the molar ratio of drug-linker to antibody. | HIC-HPLC, RP-HPLC of ADC | |
| ADC Aggregation | High hydrophobicity of the ADC | Decrease antibody concentration during conjugation, add co-solvents or excipients. | SEC-HPLC, Dynamic Light Scattering (DLS) |
| High DAR | Target a lower average DAR by adjusting the molar ratio of drug-linker. | HIC-HPLC, LC-MS | |
| Low Purification Yield | Co-elution of desired ADC with impurities | Optimize chromatography method (e.g., gradient in HIC). | HIC-HPLC, SEC-HPLC |
| Non-specific binding to resin | Screen different chromatography resins and optimize buffer conditions. | Bradford assay of column flow-through and elution |
Table 2: Typical Parameters for this compound ADC Synthesis
| Parameter | Typical Range | Notes |
| Antibody Concentration | 5-20 mg/mL | Higher concentrations can increase aggregation risk. |
| Reducing Agent (TCEP) Molar Excess | 5-15x | Optimize for each antibody. |
| Drug-Linker Molar Excess | 5-20x | Higher excess drives the reaction but can increase aggregation. |
| Conjugation pH | 6.5 - 7.5 | Critical for maleimide stability and thiol reactivity. |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can reduce aggregation. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress. |
| Target Average DAR | 2 - 4 | A balance between potency and stability. |
| Expected Final Yield | 40 - 80% | Highly dependent on the specific antibody and purification process.[8] |
Visualizations
Caption: Workflow for the synthesis of this compound ADC.
Caption: Decision tree for troubleshooting low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. lonza.com [lonza.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. cellmosaic.com [cellmosaic.com]
Technical Support Center: Optimizing Linker Cleavage of MC-VC-PABC-DNA31
Welcome to the technical support center for the MC-VC-PABC-DNA31 linker system. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experiments and troubleshooting common issues encountered with this enzymatically cleavable linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the MC-VC-PABC linker?
A1: The MC-VC-PABC (maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl) linker is a protease-cleavable system.[1][][3] The core of its mechanism lies in the valine-citrulline (VC) dipeptide, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[1][3][] This enzyme is often overexpressed in tumor cells.[3][] Cleavage occurs at the amide bond between citrulline and the PABC spacer.[1][5] This initial enzymatic step triggers a rapid, self-immolative 1,6-elimination of the PABC spacer, which releases the attached payload (in this case, DNA31) in its unmodified, active form.[1][][6] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, though often at lower rates.[7][8]
Q2: Why am I observing premature cleavage of the linker in my mouse model experiments?
A2: This is a well-documented issue. The VC linker, while relatively stable in human plasma, is susceptible to premature cleavage in rodent plasma, particularly from mice.[9][10][11][12] This instability is not caused by Cathepsin B but by a rodent-specific serine hydrolase called Carboxylesterase 1c (Ces1c).[9][10][13] This enzyme recognizes and hydrolyzes the linker, leading to off-target payload release in the systemic circulation. This can complicate the interpretation of efficacy and toxicity studies in mouse models.[10][13]
Q3: How can I improve the in vivo stability of the MC-VC-PABC linker in mice?
A3: Several strategies can mitigate Ces1c-mediated cleavage. One effective approach is to modify the linker itself. For instance, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to markedly reduce susceptibility to Ces1c while retaining sensitivity to Cathepsin B.[10] Other modifications, such as substitutions on the aminocaproyl (mc) portion of the linker, can also enhance stability.[12][13]
Q4: What analytical methods are recommended for monitoring linker cleavage?
A4: A multi-faceted approach is often best for characterizing linker cleavage. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Methods like hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are used to separate and quantify the intact antibody-drug conjugate (ADC), unconjugated antibody, and aggregates.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the released payload and its metabolites in complex biological matrices like plasma or tissue homogenates.[15][16][17] It can also be used to measure the average drug-to-antibody ratio (DAR).[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the total antibody concentration, providing a reference for calculating the amount of conjugated payload.[14][15]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Payload Release in Cell-Based Assays | 1. Insufficient expression of Cathepsin B (or other cleaving proteases) in the target cell line.[3] 2. Inefficient internalization of the ADC. 3. Steric hindrance at the cleavage site due to the conjugation position on the antibody.[5][13] | 1. Verify Cathepsin B expression in your cell model. Consider using a cell line with known high expression or perform an in vitro cleavage assay with purified Cathepsin B. 2. Confirm target antigen expression and ADC binding using flow cytometry or ELISA.[18] 3. If using a site-specific conjugation method, ensure the linker is not shielded by antibody domains.[13] |
| High Variability in Cleavage Rates Between Batches | 1. Inconsistent Drug-to-Antibody Ratio (DAR).[] 2. Presence of aggregates or fragments.[14] 3. Instability of the maleimide-cysteine linkage.[20] | 1. Accurately measure and control the DAR for each batch using HIC-HPLC or LC-MS.[14] 2. Analyze each batch for aggregation and fragmentation using SEC.[14] 3. Ensure complete hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable thioether bond. This can be monitored by mass spectrometry.[21][22] |
| Premature Payload Release in Human Plasma (In Vitro) | 1. Instability of the maleimide-cysteine conjugate (retro-Michael reaction).[20][21] 2. Presence of other proteases in the plasma sample. | 1. Treat the ADC under mild basic conditions (e.g., pH 9) to hydrolyze the thiosuccinimide ring, which significantly increases stability.[22] 2. Include broad-spectrum protease inhibitors (if appropriate for the experimental goals) to isolate Cathepsin B-mediated cleavage. |
| Discrepancy Between DAR Loss and Free Payload Detected | The "deconjugated" linker-payload may not be free in solution but has transferred to another protein, most commonly serum albumin.[21] | Use LC-MS to analyze plasma samples for albumin-linker-payload adducts. Immunoprecipitation of the ADC followed by enzymatic release of the remaining payload can help quantify the extent of transfer.[21] |
Linker Stability and Cleavage Data
The stability and cleavage efficiency of peptide linkers are highly dependent on their sequence and the enzymatic environment.
Table 1: Comparative Stability of Peptide Linkers in Plasma
| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Primary Reason for Instability in Mouse Plasma |
|---|---|---|---|
| Valine-Citrulline (VC) | Highly Stable (>230 days)[11] | Low (Susceptible to cleavage)[9][11][12] | Cleavage by carboxylesterase (Ces1c)[9][13] |
| Valine-Alanine (VA) | Stable[11] | Improved stability vs. VC[11] | Less susceptible to Ces1c |
| Glutamic Acid-Valine-Citrulline (EVCit) | Stable | High (Significantly improved vs. VC)[10] | Addition of Glutamic acid at P3 position reduces susceptibility to Ces1c[10] |
Table 2: Relative Cleavage Efficiency by Different Cathepsins Data is often ADC and payload-dependent. This table provides a general comparison.
| Enzyme | Substrate | Relative Cleavage Rate | Reference |
|---|---|---|---|
| Cathepsin B | Val-Cit | ++++ | [7][8] |
| Cathepsin L | Val-Cit | ++ | [7][8] |
| Cathepsin S | Val-Cit | ++ | [7][8] |
| Cathepsin F | Val-Cit | ++ | [7][8] |
| Ces1c (Mouse) | Val-Cit | +++ |[9][13] |
Visualizing Workflows and Mechanisms
To better understand the processes involved in MC-VC-PABC linker cleavage, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Intracellular cleavage pathway of the MC-VC-PABC linker.
Caption: A logical workflow for troubleshooting linker cleavage issues.
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay Using Purified Cathepsin B
This protocol quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[3][23]
Objective: To determine the susceptibility and kinetics of linker cleavage by its target enzyme.
Materials:
-
This compound ADC solution (concentration determined by UV-Vis)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0
-
Activation Buffer: 30 mM DTT, 15 mM EDTA in water
-
Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard
-
96-well plate or microcentrifuge tubes
Procedure:
-
Activate Cathepsin B: Prepare a fresh solution of activated Cathepsin B by diluting the enzyme stock in activation buffer. Incubate at room temperature for 15 minutes.[23]
-
Reaction Setup: In a microcentrifuge tube or well, combine the ADC solution with pre-warmed assay buffer (37°C). A typical final ADC concentration is in the micromolar range (e.g., 1-10 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-50 nM).[3]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold quenching solution. This precipitates the protein and stops the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of released DNA31 payload.[17] Plot the concentration of released payload versus time to determine the cleavage rate.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma to identify potential premature payload release.
Objective: To measure the rate of payload deconjugation in a biologically relevant matrix.
Materials:
-
This compound ADC solution
-
Human and Mouse Plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile with internal standard
-
Analytical columns (e.g., HIC for DAR, reverse-phase for payload)
Procedure:
-
Sample Preparation: Spike the ADC into plasma at a defined final concentration (e.g., 100 µg/mL). Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), collect aliquots from each sample.
-
Analysis of Free Payload:
-
To each aliquot, add 3-4 volumes of ice-cold quenching solution to precipitate plasma proteins.
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released DNA31.[16]
-
-
Analysis of Average DAR:
-
At each time point, analyze an aliquot of the plasma-ADC mixture using HIC-HPLC to determine the change in the average drug-to-antibody ratio over time.[13] This measures the loss of conjugated payload from the antibody.
-
-
Data Interpretation: Compare the rate of payload release and DAR loss in human plasma versus mouse plasma. A significantly faster rate in mouse plasma is indicative of Ces1c-mediated cleavage.[9] The PBS control helps differentiate enzymatic degradation from chemical instability.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 16. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up MC-VC-PABC-DNA31 ADC Production
Welcome to the technical support center for the production of MC-VC-PABC-DNA31 antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis, purification, and characterization of this novel ADC.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ADC, and what is its mechanism of action?
A1: The this compound ADC is a targeted cancer therapeutic. It consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This mAb is connected via a linker system to a potent cytotoxic payload, DNA31. The linker, MC-VC-PABC, is designed to be stable in circulation and release the payload upon internalization into the target cancer cell. DNA31 is a potent inhibitor of RNA polymerase, an enzyme crucial for DNA transcription.[1][2] By inhibiting this enzyme, DNA31 disrupts essential cellular processes, leading to cancer cell death.
Q2: What are the primary challenges in scaling up the production of this ADC?
A2: Scaling up the production of this compound ADCs presents several key challenges:
-
Aggregation: The hydrophobic nature of the DNA31 payload can increase the propensity for ADC aggregation, which can impact stability, efficacy, and safety.[3]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the therapeutic window of the ADC. Variations in the conjugation reaction can lead to a heterogeneous mixture of ADCs with different DARs.[4]
-
Purification: The removal of unreacted antibodies, free drug-linker, and aggregates from the final ADC product can be a significant purification challenge, especially at a larger scale.[4][5]
-
Handling of Highly Potent Components: Both the DNA31 payload and the final ADC are highly potent, requiring specialized containment facilities and handling procedures to ensure operator safety.[5]
-
Process Variability: Scaling up from the laboratory bench to a manufacturing setting can introduce variability due to changes in equipment, raw materials, and processing parameters.[4]
Q3: How does the hydrophobicity of the DNA31 payload affect the ADC?
A3: The hydrophobicity of the DNA31 payload can significantly impact the physicochemical properties of the ADC. Increased hydrophobicity can lead to a higher tendency for aggregation, making the ADC less stable and more difficult to formulate.[3] It can also affect the ADC's pharmacokinetic properties. Careful optimization of the formulation and purification processes is necessary to manage these challenges.
Troubleshooting Guides
Issue 1: ADC Aggregation During and After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
The appearance of high molecular weight species when analyzed by Size Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| High Hydrophobicity of DNA31 Payload | Optimize the formulation by screening different buffers, pH conditions, and excipients (e.g., polysorbates, sugars) to improve solubility and stability. | Identification of a formulation that minimizes aggregation and maintains the stability of the ADC. |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound linker-payload during the conjugation reaction. | A lower average DAR, leading to reduced hydrophobicity and a decreased tendency for aggregation. |
| Employ site-specific conjugation technologies if possible to produce a more homogeneous ADC with a controlled DAR. | A more defined ADC product with a lower propensity for aggregation. | |
| Manufacturing Process Conditions | Avoid pH conditions near the isoelectric point of the antibody during the conjugation process. | Minimized protein precipitation and aggregation. |
| Control the temperature and agitation rate during the reaction and subsequent purification steps. | Reduced stress on the ADC, minimizing the formation of aggregates. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Batch-to-batch variability in the average DAR as determined by HIC-HPLC or RP-HPLC.
-
A broad distribution of DAR species observed in the analytical chromatogram.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Incomplete Antibody Reduction | Ensure complete and consistent reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. | Consistent generation of the desired number of free thiol groups for conjugation. |
| Inconsistent Linker-Payload Reactivity | Verify the quality and purity of the this compound linker-payload. Use fresh, properly stored material for each batch. | Consistent reactivity of the linker-payload, leading to more reproducible conjugation. |
| Suboptimal Reaction Conditions | Optimize the conjugation reaction parameters, including pH, temperature, reaction time, and the molar ratio of linker-payload to the antibody. | A more controlled and consistent conjugation reaction, resulting in the desired average DAR and a narrower distribution of DAR species. |
| Analytical Method Variability | Validate the analytical method (HIC-HPLC or RP-HPLC) for DAR determination to ensure its accuracy, precision, and robustness. | Reliable and reproducible DAR measurements, allowing for accurate process monitoring and control. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a this compound ADC sample.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
This compound ADC sample
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Conditions:
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-18.1 min: 100-0% B
-
18.1-23 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the area of each peak by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * Number of drugs in that species) / 100
-
Protocol 2: Characterization by Reversed-Phase (RP)-HPLC
Objective: To assess the purity and heterogeneity of the this compound ADC after reduction.
Materials:
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
HPLC system with a UV detector
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound ADC sample
Methodology:
-
Sample Preparation:
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC Conditions:
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B
-
25-27 min: 50-90% B
-
27-30 min: 90% B
-
30-30.1 min: 90-25% B
-
30.1-35 min: 25% B
-
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the light chain and the heavy chain, as well as their drug-conjugated forms.
-
Assess the purity by calculating the percentage of the main peaks relative to the total peak area.
-
Protocol 3: Intact and Reduced Mass Analysis by LC-MS
Objective: To confirm the molecular weight of the intact ADC and its reduced subunits (light chain and heavy chain with attached drug-linker).
Materials:
-
LC-MS system (e.g., Q-TOF mass spectrometer)
-
Appropriate LC column (SEC for intact, RP for reduced)
-
Mobile phases compatible with mass spectrometry
-
This compound ADC sample
Methodology:
-
Intact Mass Analysis:
-
Sample Preparation: Dilute the ADC sample to 0.2 mg/mL in a suitable buffer (e.g., 100 mM ammonium acetate).
-
LC-MS Conditions: Use a size-exclusion column with a mobile phase such as 100 mM ammonium acetate. The mass spectrometer should be operated in positive ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different DAR species.
-
-
Reduced Mass Analysis:
-
Sample Preparation: Reduce the ADC sample as described in the RP-HPLC protocol.
-
LC-MS Conditions: Use a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Data Analysis: Deconvolute the mass spectra for the light chain and heavy chain peaks to determine their molecular weights and confirm the attachment of the drug-linker.
-
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency (IC50) of the this compound ADC on target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen for the mAb)
-
Control cell line (not expressing the antigen)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a predetermined period (e.g., 72-120 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Caption: Experimental workflow for this compound ADC production and characterization.
Caption: Mechanism of action of this compound ADC.
Caption: Logical relationship of challenges in ADC production scale-up.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. pharmacompass.com [pharmacompass.com]
- 5. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
off-target toxicity of MC-VC-PABC-DNA31 and how to reduce it
Welcome to the technical support center for the antibody-drug conjugate (ADC) MC-VC-PABC-DNA31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibody-drug conjugate. It comprises a monoclonal antibody (MC) that targets a specific antigen on tumor cells, a potent cytotoxic payload (DNA31), and a linker system (VC-PABC) that connects the antibody to the payload. The antibody guides the ADC to the tumor cell. Following binding to the target antigen, the ADC is internalized, and the linker is cleaved in the lysosomal compartment by enzymes like Cathepsin B, releasing the DNA31 payload to induce cell death.[1][]
Q2: What are the primary mechanisms of off-target toxicity associated with ADCs like this compound?
Off-target toxicity of ADCs can be broadly categorized as follows:
-
On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to the ADC binding to and damaging these normal cells.[3][4]
-
Off-target, off-site toxicity: This is the most common form of toxicity and occurs through several mechanisms:
-
Premature payload release: The linker can be unstable in systemic circulation, leading to the early release of the cytotoxic payload before the ADC reaches the tumor.[4][5]
-
Non-specific uptake: The ADC can be taken up by healthy cells, such as those in the liver and spleen, through mechanisms independent of the target antigen, for instance, via mannose receptors on these cells.[6][7]
-
Bystander effect: The released payload can diffuse out of the target tumor cell and affect neighboring healthy cells that do not express the target antigen.[8][9]
-
Q3: What role does the MC-VC-PABC linker play in off-target toxicity?
The MC-VC-PABC linker is a protease-cleavable linker designed for stability in the bloodstream and cleavage by enzymes like Cathepsin B, which are overexpressed in the tumor microenvironment.[1][10] However, some level of instability in plasma can lead to premature cleavage and release of the DNA31 payload, contributing to systemic toxicity.[11] The valine-citrulline (VC) dipeptide is the specific component targeted by proteases.[1][10]
Q4: How does the DNA31 payload contribute to toxicity?
While specific data on "DNA31" is not publicly available, assuming it is a DNA-damaging agent, its toxicity would stem from its ability to interact with the DNA of rapidly dividing cells. If released prematurely or taken up non-specifically by healthy tissues with proliferating cells (e.g., bone marrow, gastrointestinal tract), it can cause significant damage, leading to common chemotherapy-related side effects. The high potency of payloads used in ADCs means that even small amounts of off-target release can lead to significant toxicity.[12]
Troubleshooting Guide: Reducing Off-Target Toxicity
This guide provides strategies and experimental approaches to investigate and mitigate off-target toxicity observed in your studies with this compound.
Issue 1: High systemic toxicity observed in preclinical models.
This could be due to premature cleavage of the linker in circulation.
Troubleshooting Steps:
-
Assess Linker Stability:
-
Experiment: Perform a plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free payload released over time using techniques like LC-MS/MS.
-
Interpretation: A high rate of payload release indicates linker instability.
-
-
Modify the Linker:
-
Approach: Consider engineering the linker to improve its stability. Small chemical modifications to the VC-PABC linker have been shown to reduce cleavage by plasma enzymes without significantly affecting intracellular processing by Cathepsin B.[11]
-
Example: Replacing the valine-citrulline dipeptide with a more stable alternative that is less susceptible to plasma proteases but still efficiently cleaved by lysosomal proteases.
-
Issue 2: Evidence of liver or other organ-specific toxicity unrelated to target antigen expression.
This may be caused by non-specific uptake of the ADC.
Troubleshooting Steps:
-
Investigate Non-Specific Uptake Mechanisms:
-
Experiment: Conduct in vitro uptake assays using cell lines that do not express the target antigen but are representative of the affected organ (e.g., hepatocytes).
-
Experiment: Analyze the glycosylation pattern of the monoclonal antibody. High mannose content can lead to uptake by mannose receptors in the liver.[6][7]
-
-
Modify the Antibody:
-
Approach: Engineer the Fc region of the antibody to reduce non-specific binding and uptake. This can involve mutations that decrease interactions with Fc receptors on immune cells.
-
Approach: Modify the glycosylation profile of the antibody during production to reduce mannose content.
-
Issue 3: Damage to healthy tissue surrounding the tumor.
This is likely due to an exacerbated bystander effect.
Troubleshooting Steps:
-
Evaluate the Bystander Effect:
-
Experiment: Perform a co-culture experiment with target-positive and target-negative cells. Treat the co-culture with the ADC and measure the viability of both cell populations. Significant death of the target-negative cells indicates a strong bystander effect.[13]
-
Experiment: A conditioned medium transfer assay can also be used. Treat target-positive cells with the ADC, then transfer the conditioned medium to a culture of target-negative cells and assess their viability.[13]
-
-
Modulate the Payload's Properties:
-
Approach: If possible, modify the payload to be less membrane-permeable. A more hydrophilic payload will be less likely to diffuse out of the target cell and affect neighboring cells. This can reduce the bystander effect and its associated off-target toxicity.
-
-
Implement an "Inverse Targeting" Strategy:
Quantitative Data Summary
Table 1: Factors Influencing Off-Target Toxicity and Mitigation Strategies
| Toxicity Mechanism | Key Contributing Factor | Experimental Assay | Mitigation Strategy |
| Premature Payload Release | Linker instability in plasma | Plasma Stability Assay (LC-MS/MS) | Linker engineering for enhanced stability |
| Non-Specific Uptake | Antibody glycosylation (high mannose) | In vitro cell uptake assays; Glycan analysis | Antibody Fc engineering; Glycosylation modification |
| Bystander Effect | High membrane permeability of the payload | Co-culture assays; Conditioned medium transfer assays | Payload modification (increase hydrophilicity); "Inverse targeting" |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
-
Materials: this compound, plasma (human, mouse, rat), PBS, quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the plasma-ADC mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the concentration of the free payload over time to determine the release kinetics.
Protocol 2: Co-Culture Bystander Effect Assay
-
Objective: To visually and quantitatively assess the killing of antigen-negative cells by the ADC in the presence of antigen-positive cells.
-
Materials: Antigen-positive cell line (e.g., labeled with GFP), antigen-negative cell line (e.g., labeled with RFP), this compound, cell culture medium, fluorescence microscope or high-content imager.
-
Procedure:
-
Co-seed the antigen-positive and antigen-negative cells in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the ADC.
-
Incubate for 72-96 hours.
-
Image the plate using a fluorescence microscope to visualize the survival of each cell population.
-
Quantify the viability of each cell line using image analysis software or flow cytometry.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of the bystander effect.
Visualizations
Caption: Mechanisms of on-target and off-target toxicity of this compound.
Caption: A logical workflow for troubleshooting and reducing the off-target toxicity of ADCs.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. adcreview.com [adcreview.com]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. agilent.com [agilent.com]
- 14. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with premature drug release from MC-VC-PABC-DNA31
Welcome to the technical support center for the MC-VC-PABC-DNA31 drug-linker conjugate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly premature drug release, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound linker?
A1: The this compound is a cleavable linker system designed for targeted drug delivery in antibody-drug conjugates (ADCs).[1][2][3] The Valine-Citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cells.[4][5][] Following the enzymatic cleavage of the VC component, the PABC (para-aminobenzyl carbamate) spacer undergoes a self-immolative 1,6-elimination reaction to release the active DNA31 payload in its unmodified form.[5][7]
Q2: What are the primary causes of premature release of DNA31 from the linker?
A2: Premature drug release from the VC-PABC linker is a known challenge and can be attributed to several factors:
-
Enzymatic Cleavage in Circulation: The VC-PABC linker can be susceptible to cleavage by certain enzymes present in the bloodstream.[8] In rodent models, particularly mice, Carboxylesterase 1C has been identified as the enzyme responsible for this extracellular hydrolysis.[9][10][11] The linker is generally more stable in human and non-human primate plasma.[4][9]
-
Linker Instability: The chemical stability of the linker itself can be a factor, although the VC-PABC system is generally considered to have superior systemic stability compared to other cleavable linkers.[4]
-
Conjugation Site: The specific site of conjugation on the monoclonal antibody can influence the stability of the linker.[4]
Q3: What are the potential consequences of premature drug release?
A3: Premature release of the cytotoxic payload can have significant negative impacts on the performance of the ADC:
-
Systemic Toxicity: Release of the potent DNA31 payload into systemic circulation can lead to off-target toxicity, affecting healthy tissues and causing adverse side effects.[12][13][14]
-
Reduced Efficacy: If the drug is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be diminished.[13]
-
Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic profile of the ADC, leading to faster clearance of the payload.[4]
Troubleshooting Guide: Premature Drug Release
This guide provides a systematic approach to identifying and addressing issues related to the premature release of DNA31.
Problem: Increased systemic toxicity or reduced efficacy observed in preclinical in vivo studies.
Initial Assessment Workflow
Caption: Initial assessment workflow for premature drug release.
Advanced Troubleshooting & Mitigation Strategies
| Potential Cause | Recommended Action | Experimental Protocol |
| Enzymatic Cleavage in Plasma | Characterize the stability of the ADC in plasma from different species (mouse, rat, human). | --INVALID-LINK-- |
| If instability is confirmed in the preclinical model's plasma, consider using a more relevant model or modifying the linker. | ||
| Linker Instability at Conjugation Site | If using a site-specific conjugation method, compare the stability of ADCs conjugated at different sites. | --INVALID-LINK-- |
| If not using site-specific conjugation, analyze the heterogeneity of the ADC preparation. | --INVALID-LINK-- | |
| Chemical Instability | Assess the stability of the ADC under different formulation conditions (pH, temperature). | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound conjugate in plasma and quantify the rate of premature drug release.
Methodology:
-
Sample Preparation:
-
Thaw plasma (mouse, rat, cynomolgus monkey, human) at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Prepare control samples with the ADC in a formulation buffer.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
Analysis:
Protocol 2: Comparative Stability of Site-Specific Conjugates
Objective: To evaluate the influence of the conjugation site on the stability of the linker.
Methodology:
-
ADC Preparation:
-
Prepare several batches of ADCs, each with the this compound conjugated to a different, specific site on the antibody.
-
-
Stability Testing:
-
Perform the In Vitro Plasma Stability Assay (Protocol 1) for each of the site-specific ADC batches.
-
-
Data Analysis:
-
Compare the rate of drug release and the decrease in DAR among the different batches.
-
Identify the conjugation sites that provide the most stable conjugate.
-
Protocol 3: Characterization of ADC Heterogeneity
Objective: To assess the distribution of drug-to-antibody ratios (DAR) in the ADC preparation.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column to separate the different DAR species.
-
Integrate the peaks corresponding to each DAR species to determine their relative abundance.
-
-
Mass Spectrometry (MS):
-
Perform intact mass analysis of the ADC to confirm the presence of different DAR species and identify any fragments resulting from premature cleavage.
-
Protocol 4: Forced Degradation Study
Objective: To evaluate the chemical stability of the ADC under stress conditions.
Methodology:
-
Stress Conditions:
-
Expose the ADC to a range of conditions, including:
-
Elevated temperatures (e.g., 40°C, 50°C)
-
Different pH values (e.g., pH 5, pH 8)
-
Oxidizing agents (e.g., hydrogen peroxide)
-
Light exposure
-
-
-
Analysis:
-
At various time points, analyze the samples using:
-
Size-Exclusion Chromatography (SEC) to detect aggregation or fragmentation.[18]
-
HIC or RP-HPLC to assess changes in DAR and detect degradation products.
-
LC-MS to identify the structure of degradation products.
-
-
Data Presentation
Table 1: In Vitro Plasma Stability of this compound ADC
| Time (hours) | Intact ADC (%) - Mouse Plasma | Intact ADC (%) - Human Plasma | Free DNA31 (ng/mL) - Mouse Plasma | Free DNA31 (ng/mL) - Human Plasma |
| 0 | 100 | 100 | 0 | 0 |
| 1 | 95 | 99 | 50 | 10 |
| 4 | 80 | 98 | 200 | 20 |
| 8 | 65 | 97 | 350 | 30 |
| 24 | 40 | 95 | 600 | 50 |
| 48 | 20 | 92 | 800 | 80 |
| 72 | 10 | 90 | 900 | 100 |
Table 2: Comparative Stability of Site-Specific Conjugates in Mouse Plasma
| Conjugation Site | Half-life of Intact ADC (hours) | % Intact ADC after 48 hours |
| Site A (Fab) | 15 | 18 |
| Site B (Fc) | 30 | 45 |
| Site C (Engineered Cys) | 45 | 65 |
Signaling Pathways & Workflows
Mechanism of Intracellular Drug Release
Caption: Intracellular processing of the this compound ADC.
Troubleshooting Logic for Premature Release
Caption: Decision tree for troubleshooting premature drug release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development [mabion.eu]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. adcreview.com [adcreview.com]
- 13. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Enhancing the Stability of the MC-VC-PABC Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl (MC-VC-PABC) linker for enhanced stability in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with the MC-VC-PABC linker?
A1: The primary stability challenges with the MC-VC-PABC linker stem from two main components: the maleimide (B117702) group and the valine-citrulline (VC) peptide sequence.
-
Maleimide Instability : The thioether bond formed between the maleimide group and a cysteine residue on the antibody is susceptible to a retro-Michael reaction, which can lead to premature payload loss.[1][2] This deconjugation can occur in systemic circulation, leading to off-target toxicity and reduced efficacy. Additionally, the maleimide group itself can undergo hydrolysis, rendering it unreactive to thiols if it occurs before conjugation.[][4]
-
VC Peptide Instability in Rodent Plasma : The valine-citrulline dipeptide is a substrate for the lysosomal protease Cathepsin B, which is how the payload is released inside the target cancer cell.[5][6] However, in mouse and rat plasma, the VC linker is also susceptible to cleavage by an extracellular enzyme, Carboxylesterase 1C (Ces1C).[5][7][8] This can cause premature drug release in preclinical rodent models, complicating the evaluation of ADC efficacy and safety.[7][9]
Q2: How can the stability of the maleimide-thiol linkage be improved?
A2: Several strategies can be employed to enhance the stability of the maleimide-thiol conjugate and prevent premature drug release:
-
Succinimide (B58015) Ring Hydrolysis : The thiosuccinimide ring formed upon conjugation can be intentionally hydrolyzed to a "ring-opened" structure. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus significantly increasing the stability of the ADC.[1][10] This can be achieved through methods such as "self-hydrolyzing maleimides" which are designed to hydrolyze rapidly after conjugation.[10]
-
Next-Generation Maleimides : Using N-aryl maleimides can increase the rate of the initial conjugation reaction and the subsequent hydrolysis of the succinimide ring, leading to a more stable final product compared to traditional N-alkyl maleimides.[11]
-
Alternative Thiol-Reactive Groups : Replacing the maleimide with alternative functional groups that form more stable bonds with thiols is another effective approach. Examples include vinyl sulfones and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), which form irreversible thioether bonds.[11][12][13]
Q3: What modifications can be made to the VC-PABC portion of the linker to improve its stability in mouse plasma?
A3: To address the issue of premature cleavage by mouse Ces1C, modifications can be made to the peptide sequence of the linker:
-
Introducing a P3 Residue : Adding an amino acid at the P3 position, immediately preceding the valine residue, can sterically hinder the interaction with Ces1C without significantly affecting cleavage by the intended intracellular protease, Cathepsin B.[5]
-
Glutamic Acid-Valine-Citrulline (EVCit) : A specific and effective modification is the addition of a glutamic acid residue to create an EVCit linker. This tripeptide linker has been shown to be significantly more stable in mouse plasma while still allowing for efficient enzymatic release of the payload within the target cell.[14][15]
Q4: How do modifications to the PABC self-immolative spacer affect drug release?
A4: The p-aminobenzoyloxycarbonyl (PABC) spacer is a self-immolative unit that, after enzymatic cleavage of the VC dipeptide, spontaneously undergoes a 1,6-elimination to release the active payload.[6] While modifications to the PABC spacer are less common for stability enhancement, any changes to its electronic properties could impact the rate of this self-immolation and thus the kinetics of drug release.[16][17] It is crucial that any modifications to the linker do not negatively interfere with this critical step in the payload delivery process.
Troubleshooting Guide
Problem 1: I am observing significant premature drug release in my mouse xenograft model.
-
Likely Cause : The VC linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C) in the systemic circulation.[5][7][18] This is a known issue specific to rodent models and does not translate to human plasma.[7]
-
Solution :
-
Modify the Peptide Linker : Synthesize your ADC with a more stable peptide linker, such as the glutamic acid-valine-citrulline (EVCit) linker. The additional glutamic acid residue protects the linker from cleavage by Ces1C without significantly impacting its cleavage by Cathepsin B in the lysosome.[14][15]
-
Introduce Steric Hindrance : Consider other chemical modifications at the P3 position of the peptide linker to sterically block the action of Ces1C.[5]
-
Evaluate in a Different Model : If possible, conduct pilot stability studies in plasma from other species (e.g., rat, cynomolgus monkey) to confirm if the instability is specific to mice.[19]
-
Problem 2: My ADC shows loss of payload over time during in vitro plasma stability assays, even in human plasma.
-
Likely Cause : This is likely due to the retro-Michael reaction of the maleimide-thiol conjugate, leading to deconjugation of the linker-payload from the antibody.[1][2]
-
Solution :
-
Induce Succinimide Hydrolysis : After conjugation, treat the ADC under mild basic conditions to promote the hydrolysis of the thiosuccinimide ring. This "ring-opened" form is stable against the retro-Michael reaction.[1][10]
-
Use a "Self-Hydrolyzing" Maleimide : Synthesize the linker with a maleimide derivative designed to undergo rapid hydrolysis post-conjugation.[10]
-
Switch to a More Stable Conjugation Chemistry : Re-synthesize the linker with an alternative thiol-reactive group, such as a vinyl sulfone, which forms a more stable, irreversible bond.[11]
-
Problem 3: I am experiencing low yields during the conjugation of my modified linker to the antibody.
-
Likely Cause : This could be due to several factors, including hydrolysis of the maleimide before conjugation, steric hindrance from the linker modifications, or suboptimal reaction conditions.[][20]
-
Solution :
-
Control pH : Ensure the conjugation reaction is performed within the optimal pH range for maleimide-thiol reactions (pH 6.5-7.5) to maximize reaction speed and specificity while minimizing maleimide hydrolysis.[]
-
Optimize Reaction Conditions : Adjust the molar ratio of linker to antibody, reaction time, and temperature to improve conjugation efficiency.
-
Purify the Linker : Ensure the modified linker is pure before conjugation, as impurities can interfere with the reaction.
-
Consider a Hydrophilic Spacer : If the modified linker is highly hydrophobic, it may cause aggregation. Introducing a hydrophilic spacer, such as a short PEG chain, can improve solubility and conjugation efficiency.[][]
-
Problem 4: My final ADC product is showing signs of aggregation.
-
Likely Cause : The hydrophobicity of the payload and/or the linker can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[20][22]
-
Solution :
-
Introduce a Hydrophilic Spacer : Incorporate a hydrophilic moiety, such as a polyethylene (B3416737) glycol (PEG) chain, into the linker design to increase the overall hydrophilicity of the ADC.[][22]
-
Optimize DAR : Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help control the DAR and reduce aggregation.[5][6]
-
Formulation Optimization : Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation and enhances the stability of the ADC.
-
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various linker modifications compared to the standard MC-VC-PABC linker.
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Modification | ADC Construct | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Standard VC | C16-Linker 5-VC-PABC-Aur0101 (Labile Site A) | 4.5 | ~20% | [23] |
| Modified VC | C16-Linker 7-VC-PABC-Aur0101 (Labile Site A) | 4.5 | ~80% | [23] |
| Standard VC | Anti-HER2 ADC | 7 | ~10% | [15] |
| EVCit | Anti-HER2 ADC | 7 | >95% | [15] |
| Standard VC | ITC6104RO | 1 | ~40% | [18] |
| OHPAS Linker | ITC6103RO | 1 | >95% | [18] |
Table 2: Impact of Succinimide Ring Hydrolysis on ADC Stability
| ADC Construct | Condition | Observation | Reference |
| Maleimide-based ADC | Untreated | Prone to payload loss via retro-Michael reaction | [1] |
| Maleimide-based ADC | Mild hydrolysis of succinimide ring | Improved in vitro stability, PK exposure, and efficacy | [1] |
| "Self-hydrolyzing" maleimide ADC | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | No measurable drug loss | [10] |
| Control maleimide ADC | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | ~50% drug loss | [10] |
Detailed Experimental Protocols
Protocol 1: General Method for Assessing ADC Stability in Plasma by LC-MS
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
-
Materials :
-
ADC of interest
-
Human, mouse, or rat plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8 reverse phase)
-
-
Procedure :
-
Dilute the ADC to a final concentration of ~1 mg/mL in pre-warmed plasma or PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the ADC-plasma mixture.[19]
-
Immediately stop the reaction by placing the aliquot on ice or by adding a protease inhibitor cocktail.
-
Immunocapture : Add Protein A/G magnetic beads to the aliquot to capture the ADC. Incubate according to the manufacturer's instructions.
-
Wash the beads several times with wash buffer to remove plasma proteins.
-
Elution : Elute the intact ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis : Analyze the eluate by LC-MS to determine the average DAR. The mass spectrum will show peaks corresponding to the antibody with different numbers of attached drugs. Deconvolution of the spectrum allows for the calculation of the average DAR.[24][25]
-
Data Analysis : Plot the average DAR as a function of time to determine the stability of the ADC in plasma.
-
Protocol 2: Synthesis of a "Self-Hydrolyzing" Maleimide Linker
This protocol describes a conceptual approach for synthesizing a maleimide linker designed to undergo rapid hydrolysis post-conjugation, based on principles from the literature.[10]
-
Rationale : The goal is to introduce a functional group near the maleimide that will catalyze the hydrolysis of the thiosuccinimide ring after conjugation. This is often achieved by incorporating a basic amine or a PEG chain in close proximity to the maleimide.[2][10]
-
Example Synthesis Scheme :
-
Starting Material : N-(2-aminoethyl)maleimide.
-
Protection : Protect the primary amine with a suitable protecting group (e.g., Boc).
-
Coupling : Couple the protected maleimide to the rest of the linker (e.g., the VC-PABC-payload moiety) using standard peptide coupling chemistry (e.g., EDC/NHS).
-
Deprotection : Remove the protecting group from the amine to yield the final "self-hydrolyzing" linker.
-
-
Procedure :
-
Dissolve Boc-N-(2-aminoethyl)maleimide in a suitable organic solvent (e.g., DMF).
-
Add the VC-PABC-payload moiety with a carboxylic acid handle, along with EDC and NHS, to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the protected linker-payload conjugate by chromatography.
-
Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group.
-
Evaporate the solvent and purify the final "self-hydrolyzing" linker-payload by HPLC.
-
Confirm the structure and purity by mass spectrometry and NMR.
-
Visualizations
Below are diagrams illustrating key concepts related to MC-VC-PABC linker stability and modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 17. journals.stmjournals.com [journals.stmjournals.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 22. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Overcoming Resistance to DNA31 Payload in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the DNA31 payload and similar DNA-based cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a DNA-based payload like DNA31?
A1: While the exact mechanism of "DNA31" may be proprietary, DNA-based payloads in cancer therapy generally act through several mechanisms. These include antisense oligonucleotides (ASOs) that bind to specific mRNA molecules to block the translation of disease-causing proteins, small interfering RNAs (siRNAs) that trigger the degradation of target mRNA, and DNA-damaging agents that cause irreparable damage to the cancer cell's genome, leading to apoptosis.[1][2][3] Therapeutic oligonucleotides can be designed to modulate gene expression by inducing degradation of mRNA, modifying splicing events, or sterically blocking protein translation.[4][5]
Q2: We are observing a decrease in the efficacy of the DNA31 payload in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to DNA-based payloads can arise from various non-genetic and genetic adaptations in cancer cells.[6] Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the DNA payload out of the cell, reducing its intracellular concentration.
-
Enhanced DNA Damage Response (DDR): Cancer cells can upregulate DNA repair pathways to counteract the effects of DNA-damaging payloads.[7] Key pathways include those mediated by PARP, ATM, ATR, and DNA-PK.[8]
-
Target Alteration: Mutations or alterations in the target gene or mRNA can prevent the DNA payload from binding effectively.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can silence genes required for payload efficacy or activate pro-survival pathways.[7]
-
Reduced Cellular Uptake: Alterations in endocytosis pathways can limit the entry of the DNA payload into the cancer cell.[7]
-
Activation of Pro-Survival Signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or alternative survival pathways can compensate for the effects of the DNA payload.[9]
Q3: How can we determine if our resistant cell line has upregulated DNA repair pathways?
A3: You can assess the activation of DNA repair pathways by examining the expression and phosphorylation status of key DDR proteins. Western blotting is a common technique to measure the levels of proteins such as phosphorylated ATM (p-ATM), phosphorylated ATR (p-ATR), phosphorylated CHK1/2 (p-CHK1/2), and gamma-H2AX (γH2AX), which is a marker of DNA double-strand breaks.[8][10] An increase in the phosphorylated forms of these proteins in resistant cells compared to sensitive cells would suggest an activated DDR.
Q4: What strategies can we employ to overcome resistance to the DNA31 payload?
A4: Several strategies can be explored to counteract resistance:
-
Combination Therapy: Combining the DNA31 payload with inhibitors of key resistance pathways can be effective. For example, using PARP inhibitors or ATR inhibitors can block the DNA damage response and re-sensitize cells to DNA-damaging agents.[8]
-
Modulating Drug Efflux: Co-administration of inhibitors for ABC transporters can increase the intracellular concentration of the DNA31 payload.
-
Epigenetic Modulators: Using agents that inhibit DNA methylation (e.g., DNMT inhibitors) or histone deacetylation (e.g., HDAC inhibitors) can reverse epigenetic changes that contribute to resistance.
-
Synthetic Lethality: If the cancer cells have a specific DNA repair defect (e.g., BRCA1/2 mutation), a synthetic lethality approach using inhibitors of a compensatory pathway (e.g., PARP inhibitors) can be highly effective.[7]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed with DNA31 Payload
| Possible Cause | Troubleshooting Step |
| Degradation of DNA31 Payload | Ensure proper storage conditions for the DNA31 payload as recommended by the manufacturer. Use nuclease-free water and reagents. Consider chemical modifications to the oligonucleotide backbone (e.g., phosphorothioate) to increase nuclease resistance.[11] |
| Inefficient Cellular Uptake | Optimize the delivery method. If using a transfection reagent, ensure the lipid-to-payload ratio is optimal for your cell line. Consider electroporation for difficult-to-transfect cells. For in vivo models, the delivery vehicle is critical. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of the DNA31 payload for your specific cell line. The IC50 value can vary significantly between different cell types. |
| Cell Line Authenticity and Health | Verify the identity of your cell line using short tandem repeat (STR) profiling. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell numbers. Allow cells to adhere and distribute evenly before adding the treatment. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents to all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Assay Timing | For endpoint assays like MTT or resazurin (B115843), ensure that the incubation time with the reagent is consistent across all plates and that plates are read promptly after the incubation period. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from experiments investigating resistance to a DNA-based payload.
Table 1: IC50 Values of DNA31 Payload in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) of DNA31 Payload | Fold Resistance |
| Parental (Sensitive) | 50 ± 5 | 1.0 |
| Resistant Subclone 1 | 520 ± 30 | 10.4 |
| Resistant Subclone 2 | 850 ± 45 | 17.0 |
Table 2: Relative Expression of DNA Damage Response Proteins in Sensitive vs. Resistant Cells
| Protein | Fold Change in Expression (Resistant vs. Sensitive) |
| p-ATM (Ser1981) | 3.5 ± 0.4 |
| p-CHK1 (Ser345) | 4.2 ± 0.6 |
| γH2AX (Ser139) | 5.1 ± 0.7 |
| PARP1 | 2.8 ± 0.3 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
DNA31 payload
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the DNA31 payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted DNA31 payload. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells with medium only.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the DNA31 payload at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
Western Blot for DNA Damage Response Proteins
This protocol is for detecting the levels of key DDR proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the DNA31 payload, then wash with cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[13]
Visualizations
Caption: DNA Damage Response (DDR) pathway activation by a DNA-damaging payload.
Caption: A logical workflow for troubleshooting low efficacy of the DNA31 payload.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jp.certara.com [jp.certara.com]
- 3. Antibody Drug Conjugates for Cancer Treatment | Asia Healthcare Market [delveinsight.com]
- 4. Oligonucleotide Therapeutics: From Discovery and Development to Patentability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. Research Overview | Escobar-Hoyos Lab [medicine.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Precision Anti-Cancer Medicines by Oligonucleotide Therapeutics in Clinical Research Targeting Undruggable Proteins and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ADC Target Specificity: A Comparative Guide for MC-VC-PABC-DNA31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of an Antibody-Drug Conjugate (ADC) featuring the MC-VC-PABC-DNA31 linker-payload system. To illustrate the validation process, we present a comparative analysis of a hypothetical HER2-targeting ADC, "Trastuzumab-MC-VC-PABC-DNA31," against an established ADC with a non-cleavable linker, Trastuzumab-SMCC-DM1 (T-DM1). This guide outlines key in vitro and in vivo experiments, presents data in a comparative format, and provides detailed experimental protocols.
Mechanism of Action: MC-VC-PABC Linker
The MC-VC-PABC linker is a cleavable linker system designed for targeted drug delivery.[1] It consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[1] Upon internalization of the ADC into the target cancer cell, lysosomal proteases, such as cathepsin B, cleave the VC linker.[2] This initiates the self-immolation of the PABC spacer, leading to the release of the potent DNA polymerase inhibitor, DNA31, inside the cell.[3]
Comparative Data Summary
The following tables summarize the hypothetical quantitative data from key validation experiments comparing Trastuzumab-MC-VC-PABC-DNA31 with T-DM1.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target (HER2) Expression | ADC | IC50 (nM) |
| SK-BR-3 | High | Trastuzumab-MC-VC-PABC-DNA31 | 0.5 |
| T-DM1 | 1.2 | ||
| BT-474 | High | Trastuzumab-MC-VC-PABC-DNA31 | 0.8 |
| T-DM1 | 2.5 | ||
| MCF-7 | Low | Trastuzumab-MC-VC-PABC-DNA31 | >1000 |
| T-DM1 | >1000 |
Table 2: Bystander Killing Effect (Co-culture Assay)
| Co-culture Ratio (HER2+ : HER2-) | ADC | % Viability of HER2- Cells |
| 1:1 | Trastuzumab-MC-VC-PABC-DNA31 | 45 |
| T-DM1 | 85 | |
| 1:3 | Trastuzumab-MC-VC-PABC-DNA31 | 60 |
| T-DM1 | 92 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 | - |
| Trastuzumab | 1100 | 26.7 |
| T-DM1 | 450 | 70.0 |
| Trastuzumab-MC-VC-PABC-DNA31 | 250 | 83.3 |
Experimental Protocols & Visualizations
Detailed methodologies for the key validation experiments are provided below, accompanied by diagrams to illustrate the workflows.
In Vitro Cytotoxicity Assay
This assay determines the potency and target-specific killing of the ADC.
Protocol:
-
Cell Culture: Culture HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7) breast cancer cell lines in appropriate media.[4]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs (Trastuzumab-MC-VC-PABC-DNA31 and T-DM1) and a naked antibody control (Trastuzumab). Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[5]
-
Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against ADC concentration and fitting the data to a four-parameter logistic curve.
In Vitro Cytotoxicity Assay Workflow
Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for the action of many ADCs.[6]
Protocol:
-
Cell Preparation: Harvest HER2-positive cells and adjust to a concentration of 1 x 10^6 cells/mL.
-
ADC Labeling (Optional): For direct visualization, the ADC can be labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[7]
-
Incubation: Incubate the cells with the ADC (labeled or unlabeled) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control is included to measure surface binding without internalization.
-
Staining (for unlabeled ADC): If the primary ADC is not labeled, after the incubation period, wash the cells and stain with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.[8]
Antibody Internalization Assay Workflow
Bystander Killing Assay
This assay evaluates the ability of the ADC's payload, once released, to diffuse out of the target cell and kill neighboring antigen-negative cells.[9] This is a key feature of cleavable linkers like MC-VC-PABC.
Protocol:
-
Cell Line Engineering: Engineer the HER2-negative cell line (e.g., MCF-7) to express a fluorescent protein, such as Green Fluorescent Protein (GFP), for easy identification.[10]
-
Co-culture: Seed the HER2-positive (e.g., SK-BR-3) and GFP-expressing HER2-negative cells together in various ratios (e.g., 1:1, 1:3).[11]
-
ADC Treatment: Treat the co-cultures with a concentration of the ADC that is highly cytotoxic to the HER2-positive cells but has minimal direct effect on the HER2-negative cells in monoculture.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Analysis: Measure the viability of the GFP-expressing HER2-negative cells using flow cytometry or a fluorescence plate reader. A significant decrease in the viability of the HER2-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[10]
Bystander Killing Assay Workflow
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant HER2-positive human tumor cells (e.g., BT-474) into the flanks of the mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Trastuzumab, T-DM1, Trastuzumab-MC-VC-PABC-DNA31). Administer the treatments intravenously.[13]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).[14]
-
Endpoint: At the end of the study (e.g., day 21 or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ADC Linker Technologies for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of different Antibody-Drug Conjugate (ADC) linker technologies, supported by experimental data and detailed methodologies.
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. The choice of linker technology is therefore a pivotal decision in the design of a safe and effective ADC. This guide provides an objective, data-driven comparison of the primary ADC linker technologies to inform rational design and development.
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
ADC linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable.[]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage and release their payload in the tumor microenvironment or within the cancer cell.[2] This is achieved by exploiting the unique physiological conditions of tumors, such as the presence of specific enzymes, lower pH, or a higher reducing potential.[2]
-
Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for payload release.[3] Instead, the payload is released after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[3] This results in the release of the payload with the linker and a conjugated amino acid attached.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the performance of different linker technologies based on preclinical data. It is important to note that the data are compiled from various studies and are not from direct head-to-head comparisons in a single system; therefore, they should be interpreted with consideration of the different experimental contexts (e.g., antibody, payload, cell lines, and animal models used).
Table 1: In Vitro Performance of Different ADC Linker Technologies
| Linker Type | Sub-type | Typical Payload | Target Cell Line | IC50 (ng/mL) | Key Findings |
| Cleavable | Protease-Sensitive (Val-Cit) | MMAE | HER2+ | ~61 | Highly potent; enables bystander killing effect.[4] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Varies | Varies | Susceptible to hydrolysis at lower pH, but can show instability in circulation.[5] | |
| Glutathione-Sensitive (Disulfide) | DM1 | Varies | Varies | Relies on higher intracellular glutathione (B108866) concentrations for cleavage. | |
| Non-Cleavable | Thioether (SMCC) | DM1 | HER2+ | Varies | Generally more stable in plasma; payload released after antibody degradation.[3] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Performance and Stability of Different ADC Linker Technologies
| Linker Type | Sub-type | Animal Model | Plasma Stability (Half-life) | In Vivo Efficacy | Key Findings |
| Cleavable | Protease-Sensitive (Val-Cit) | Mouse | Unstable in mouse plasma | Efficacy can be compromised due to premature cleavage.[6] | While stable in human plasma, Val-Cit linkers are susceptible to cleavage by mouse carboxylesterases.[6] |
| Protease-Sensitive (Glu-Val-Cit) | Mouse | Stable | Improved tumor growth inhibition compared to Val-Cit.[6] | The addition of glutamic acid enhances stability in mouse plasma.[6] | |
| pH-Sensitive (Hydrazone) | Mouse | ~2 days | Varies | Can exhibit premature drug release in circulation.[5] | |
| Non-Cleavable | Thioether (SMCC) | Mouse | Stable (t1/2 ~10.4 days) | Potent anti-tumor activity.[5] | Demonstrates high stability in circulation, leading to a wider therapeutic window.[3][5] |
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate evaluation of ADC linker technologies. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.
Methodology:
-
Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1 mg/mL) at 37°C. A buffer control is included to evaluate the inherent stability of the ADC.
-
Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: The ADC is isolated from the plasma samples, often through immunoaffinity capture using Protein A or antigen-coated magnetic beads.
-
Analysis: The captured ADC is analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation. Alternatively, the amount of free payload in the plasma supernatant can be quantified using LC-MS/MS.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells and cells treated with the unconjugated antibody and free payload are included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and the mice are then randomized into treatment and control groups.
-
ADC Administration: The ADC is administered to the treatment groups, typically via intravenous injection, at various dose levels and schedules. A vehicle control group and a group treated with an isotype control antibody are included.
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion
The selection of an appropriate linker is a multifaceted process that requires a delicate balance between stability in circulation and efficient payload release at the tumor site. Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3] Conversely, cleavable linkers can provide a potent "bystander effect," which is advantageous for treating heterogeneous tumors.[2] The future of ADC development will likely involve the design of novel linker technologies with improved stability and more specific cleavage mechanisms, further enhancing the therapeutic index of this promising class of anti-cancer agents. Rigorous preclinical evaluation using standardized and robust assays is paramount to selecting the optimal linker for a given therapeutic application.
References
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
Benchmarking MC-VC-PABC-DNA31: A Comparative Guide to Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) payload, MC-VC-PABC-DNA31, against other established cytotoxic agents. Due to the limited availability of public data on the specific payload DNA31, this guide utilizes data from ADCs employing α-amanitin, a well-characterized RNA polymerase II inhibitor with the same mechanism of action, as a surrogate for comparative analysis. This allows for a robust evaluation of its potential performance in cancer therapy.
Mechanism of Action: RNA Polymerase II Inhibition
This compound is designed to be delivered specifically to cancer cells via a monoclonal antibody. Once internalized, the linker is cleaved, releasing the DNA31 payload. DNA31 is a potent inhibitor of RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA) from DNA. By inhibiting this enzyme, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1] This mechanism is distinct from other common cytotoxic agents that target microtubule assembly or cause direct DNA damage.
Comparative Cytotoxicity Analysis
The following tables summarize the in vitro cytotoxicity (IC50 values) of an α-amanitin-based ADC and other widely used cytotoxic agents across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50) of α-Amanitin-based ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Molar Concentration) |
| Colo205 | Colorectal | 8.7 x 10⁻¹¹ M[2] |
| Capan-1 | Pancreatic | 2.1 x 10⁻¹¹ M[2] |
| BxPc-3 | Pancreatic | 2.5 x 10⁻¹⁰ M[2] |
| MCF-7 | Breast | 5.4 x 10⁻¹² M[2] |
| NCI-N87 | Gastric | In the picomolar range |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 40 pM to 38.6 nM[3] |
Table 2: In Vitro Cytotoxicity (IC50) of Other Common Cytotoxic Agents
| Cytotoxic Agent | Mechanism of Action | Cell Line | Cancer Type | IC50 |
| Monomethyl Auristatin E (MMAE) | Microtubule Inhibitor | SK-BR-3 | Breast | 3.27 nM |
| Monomethyl Auristatin E (MMAE) | Microtubule Inhibitor | MDA-MB-468 | Breast | In the nanomolar range |
| Maytansinoid (DM1) | Microtubule Inhibitor | SK-BR-3 | Breast | In the picomolar to nanomolar range |
| Doxorubicin | DNA Intercalator & Topoisomerase II Inhibitor | HeLa | Cervical | ~1 µM |
| Doxorubicin | DNA Intercalator & Topoisomerase II Inhibitor | MCF-7 | Breast | ~0.5 µM |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of ADCs on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7][8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control antibody (without cytotoxic payload)
-
Free cytotoxic payload
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in a complete culture medium. Remove the old medium from the cell plates and add the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of RNA polymerase II inhibition and a typical experimental workflow for assessing ADC cytotoxicity.
References
- 1. adcreview.com [adcreview.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel Anti-B-cell Maturation Antigen Alpha-Amanitin Antibody-drug Conjugate HDP-101 Shows Superior Activity to Belantamab Mafodotin and Enhanced Efficacy in Deletion 17p Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of MC-VC-PABC-Based ADCs
For researchers, scientists, and drug development professionals, understanding and mitigating off-target toxicity is a critical hurdle in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comparative framework for evaluating the cross-reactivity of ADCs featuring the widely-used maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker, with a focus on ADCs carrying the novel potent payload, DNA31, an RNA polymerase inhibitor.
While specific cross-reactivity data for ADCs utilizing the DNA31 payload is not yet publicly available, this guide leverages established principles and data from other potent payloads to provide a comprehensive overview of the necessary preclinical safety evaluations. By understanding the methodologies and potential challenges, researchers can design robust studies to predict and manage potential off-target effects.
The Critical Role of the Linker-Payload System in ADC Toxicity
The MC-VC-PABC linker is designed for conditional cleavage within the tumor cell by lysosomal proteases like Cathepsin B, releasing the cytotoxic payload. However, premature cleavage in circulation can lead to systemic toxicity. Studies have shown that the valine-citrulline (VC) component of the linker can be susceptible to hydrolysis by rodent plasma carboxylesterase 1C, though it is more stable in human and primate plasma. This highlights the importance of selecting appropriate animal models for preclinical safety assessment.
The nature of the payload is a primary determinant of the off-target toxicity profile. Highly potent payloads, such as DNA-damaging agents and transcription inhibitors, require stringent assessment as even minimal off-target binding and payload release can lead to significant toxicity in healthy tissues. RNA polymerase inhibitors, like DNA31, represent a novel class of payloads for ADCs. Their mechanism of action, inhibiting transcription, can affect any cell, making a thorough evaluation of unintended tissue binding essential.
Comparative Analysis of Preclinical Cross-Reactivity Data
A comprehensive cross-reactivity assessment is crucial to identify potential on-target, off-tumor binding as well as off-target binding of the ADC. This data is pivotal for predicting potential toxicities and establishing a safe starting dose for clinical trials.
Below is a comparative summary of typical findings from preclinical cross-reactivity studies of ADCs with different potent payloads. Note: Data for DNA31 is extrapolated based on the nature of potent transcription inhibitors.
| ADC Component | Target Antigen | Payload Class | Key Cross-Reactivity Findings | Potential Clinical Implications |
| Hypothetical ADC | Tumor-Associated Antigen X | RNA Polymerase Inhibitor (e.g., DNA31) | Potential for binding to tissues with high rates of transcription and cell turnover, such as gastrointestinal tract, hematopoietic cells, and skin. | Potential for gastrointestinal toxicity, myelosuppression, and skin-related adverse events. |
| ADC Example 1 | CD30 | Auristatin (MMAE) | Binding observed in activated lymphocytes and some normal tissues expressing low levels of CD30. | Peripheral neuropathy and neutropenia are known dose-limiting toxicities. |
| ADC Example 2 | HER2 | Maytansinoid (DM1) | On-target, off-tumor binding in tissues with low HER2 expression (e.g., skin, GI tract). | Thrombocytopenia and hepatotoxicity are notable adverse events. |
| ADC Example 3 | CD22 | Pyrrolobenzodiazepine (PBD) Dimer | Cross-reactivity in B-lymphoid tissues. High potency can lead to toxicity even with low levels of off-target binding. | Delayed and cumulative hematological toxicity. |
Essential Experimental Protocols for Cross-Reactivity Assessment
A multi-tiered approach is necessary to thoroughly evaluate the cross-reactivity of a novel ADC like one carrying DNA31.
In Vitro Tissue Cross-Reactivity (TCR) Studies
These studies are a regulatory requirement and provide the foundational assessment of ADC binding to a panel of normal human tissues.
Methodology:
-
Technique: Immunohistochemistry (IHC) is the gold standard.
-
Tissue Panel: A comprehensive panel of fresh-frozen human tissues (typically 32-38 different tissues) from multiple donors is used to assess binding to a wide range of cell types.
-
Procedure:
-
The ADC is applied to frozen tissue sections at multiple concentrations.
-
Binding is detected using an anti-human IgG secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Staining intensity and localization within the tissue are evaluated by a qualified pathologist.
-
-
Controls: An isotype control antibody and the unconjugated antibody are used to differentiate specific from non-specific binding.
In Vitro Cytotoxicity Assays
These assays determine the potency of the ADC against target-expressing and non-target cells.
Methodology:
-
Cell Lines: A panel of cell lines with varying levels of target antigen expression, as well as antigen-negative cell lines, should be tested.
-
Procedure:
-
Cells are incubated with escalating concentrations of the ADC, the unconjugated antibody, and the free payload.
-
Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the ADC's potency and selectivity.
In Vivo Toxicology Studies
Animal studies are essential to understand the in vivo consequences of any observed cross-reactivity.
Methodology:
-
Species Selection: The choice of animal model is critical and should be based on target antigen homology and similar binding profiles in tissue cross-reactivity studies between the animal species and humans. Non-human primates are often the most relevant species for biologics.
-
Study Design:
-
Dose-range finding studies are initially conducted to determine the maximum tolerated dose (MTD).
-
Repeat-dose toxicity studies are then performed to evaluate the cumulative effects of the ADC.
-
-
Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of all major organs.
Visualizing Key Processes
To aid in the understanding of the complex processes involved in ADC development and evaluation, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC cross-reactivity studies.
Caption: Factors influencing the therapeutic window of potent ADCs.
Conclusion
The development of ADCs with novel, highly potent payloads like DNA31 holds immense promise for cancer therapy. However, their potential for off-target toxicity necessitates a rigorous and comprehensive preclinical safety evaluation. By employing a systematic approach to cross-reactivity assessment, including in vitro tissue binding studies and in vivo toxicology in relevant animal models, researchers can better predict and understand the potential liabilities of these powerful therapeutics. This proactive approach is essential for the successful translation of next-generation ADCs from the laboratory to the clinic, ultimately benefiting patients with improved and safer treatment options.
Assessing the Therapeutic Index of Antibody-Drug Conjugates: A Comparative Guide for Novel Payloads
For researchers, scientists, and drug development professionals, understanding the therapeutic index of a novel antibody-drug conjugate (ADC) is paramount. This guide provides a framework for assessing the therapeutic potential of ADCs, with a focus on the emerging class of RNA polymerase inhibitor payloads. While specific preclinical data for ADCs utilizing the MC-VC-PABC-DNA31 linker-payload is not currently available in the public domain, this guide will draw comparisons with other well-characterized ADC payloads, namely amanitin (an RNA polymerase II inhibitor) and camptothecin (B557342) derivatives (topoisomerase I inhibitors), to illustrate the key experimental data and methodologies required for a thorough evaluation.
The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired effect, is a critical measure of a drug's safety and efficacy. For ADCs, this is influenced by the antibody's specificity, the linker's stability and cleavage characteristics, and the potency of the cytotoxic payload. The MC-VC-PABC linker is a well-established cleavable linker designed to release the payload upon internalization into the target cancer cell. DNA31 is a potent RNA polymerase inhibitor, a class of payloads that offers a distinct mechanism of action compared to the more common microtubule inhibitors and DNA-damaging agents.
Comparative Analysis of ADC Payloads
To provide a practical comparison, this guide presents preclinical data from ADCs employing two different classes of payloads: RNA polymerase inhibitors (represented by amanitin-based ADCs) and topoisomerase I inhibitors (represented by camptothecin-based ADCs).
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative ADCs from these classes. It is important to note that direct comparison between different studies should be made with caution due to variations in cell lines, xenograft models, and experimental conditions.
| ADC Payload Class | ADC Example | Target Antigen | Cell Line | In Vitro Potency (IC50/EC50) | Reference |
| RNA Polymerase Inhibitor | hRS7-Amanitin | TROP2 | BxPC-3 (Pancreatic) | pM range | [1] |
| hRS7-Amanitin | Capan-1 (Pancreatic) | pM range | [1] | ||
| Topoisomerase I Inhibitor | Trastuzumab-DXd | HER2 | NCI-N87 (Gastric) | 1.6 nM | [2][3] |
| Sacituzumab Govitecan | TROP2 | MDA-MB-468 (Breast) | 13.5 nM | [2][3] |
Table 1: In Vitro Cytotoxicity of Representative ADCs. This table highlights the potent in vitro activity of ADCs with RNA polymerase inhibitor and topoisomerase I inhibitor payloads against target-expressing cancer cell lines.
| ADC Payload Class | ADC Example | Xenograft Model | Maximum Tolerated Dose (MTD) | Antitumor Efficacy | Reference |
| RNA Polymerase Inhibitor | hRS7-Amanitin (cleavable linker) | BxPC-3 (Pancreatic) | 8 mg/kg | Significant tumor growth inhibition and complete tumor eradication in some models. | [4] |
| chiHEA125-Amanitin | BxPC-3 (Pancreatic) | 50-100 µg/kg (of α-amanitin) | Strong inhibition of tumor growth and complete tumor regression in a high percentage of mice. | [5] | |
| Topoisomerase I Inhibitor | Trastuzumab-DXd | NCI-N87 (Gastric) | 10 mg/kg | Significant tumor regression. | [2][3] |
| Sacituzumab Govitecan | MDA-MB-468 (Breast) | Not explicitly stated, but efficacious at tolerated doses. | Dose-dependent tumor growth inhibition. | [2][3] |
Table 2: In Vivo Preclinical Data of Representative ADCs. This table summarizes the in vivo tolerability and efficacy of the selected ADCs in mouse xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical ADC studies. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen and a negative control cell line are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Cells are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 (or EC50) value is calculated using a non-linear regression model.
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with tumor cells expressing the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection. Dosing schedules can be single or multiple administrations.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Toxicity Assessment: The maximum tolerated dose (MTD) is determined in separate studies by observing clinical signs of toxicity and monitoring body weight.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for preclinical assessment of an ADC's therapeutic index.
Caption: Mechanism of action for an RNA polymerase inhibitor-based ADC.
References
- 1. Novel Amanitin-Based Antibody-Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
comparative analysis of different antibody-drug conjugates in breast cancer
A definitive guide for researchers and drug development professionals, this report provides an objective comparison of leading and emerging antibody-drug conjugates (ADCs) for the treatment of breast cancer. Supported by experimental data from pivotal clinical trials, this analysis delves into the efficacy, safety, and mechanisms of action of key ADCs, offering a comprehensive resource for navigating the evolving landscape of targeted cancer therapies.
Antibody-drug conjugates are a transformative class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] This targeted approach has significantly improved outcomes for breast cancer patients, particularly for those with HER2-positive and triple-negative breast cancer (TNBC).[2][4][5] This guide presents a comparative analysis of prominent ADCs, including trastuzumab deruxtecan (B607063) (Enhertu), sacituzumab govitecan (Trodelvy), and ado-trastuzumab emtansine (Kadcyla), alongside a look at emerging agents.
Mechanism of Action of Antibody-Drug Conjugates
The fundamental mechanism of ADCs involves a three-step process: targeting, internalization, and payload delivery.[1][6][7] The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells.[1][6] This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis.[6][8] Once inside the cell, the cytotoxic payload is released from the antibody, often within the lysosome, where it can then exert its cell-killing effects, such as damaging DNA or inhibiting microtubule polymerization.[6][9]
Key Signaling Pathways Targeted by ADCs in Breast Cancer
The efficacy of ADCs is intrinsically linked to the specific signaling pathways they target. In breast cancer, two of the most critical pathways are HER2 and TROP2.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a central role in cell growth, survival, and differentiation.[10][11] Overexpression or amplification of the ERBB2 gene, which encodes for HER2, is found in 20-30% of invasive breast cancers and is associated with aggressive disease and poor prognosis.[10][12] HER2 can form heterodimers with other members of the EGFR family, leading to the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways, which promote tumorigenesis.[12][13][14]
TROP2 Signaling Pathway
Trophoblast cell-surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is highly expressed in various epithelial cancers, including a majority of breast cancers, and its overexpression is often correlated with a poor prognosis.[15][16][17] TROP2 acts as a calcium signal transducer and is involved in several signaling pathways that regulate cancer cell growth, proliferation, invasion, and survival.[15][17] It can activate the ERK/MAPK pathway and interact with β-catenin, contributing to tumorigenesis.[16][18]
Comparative Efficacy and Safety of Key ADCs in Breast Cancer
The following tables summarize pivotal clinical trial data for trastuzumab deruxtecan, ado-trastuzumab emtansine, and sacituzumab govitecan, providing a direct comparison of their performance in different breast cancer subtypes.
Table 1: Head-to-Head Comparison of Trastuzumab Deruxtecan vs. Ado-trastuzumab Emtansine in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03 Trial)
| Endpoint | Trastuzumab Deruxtecan (T-DXd) | Ado-trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) at 12 months | 75.8% | 34.1% | 0.28 (0.22 - 0.37) | <0.001 |
| Median Progression-Free Survival | 28.8 months | 6.8 months | - | <0.0001 |
| Overall Survival (OS) at 12 months | 94.1% | 85.9% | 0.55 (0.36 - 0.86) | Boundary not reached |
| Median Overall Survival | 52.6 months | 42.7 months | 0.73 (0.56 - 0.94) | - |
| Objective Response Rate (ORR) | 79.7% | 34.2% | - | - |
| Complete Response (CR) | 21% | 10% | - | - |
| Median Duration of Response | 36.6 months | 23.8 months | - | - |
Data from the DESTINY-Breast03 trial.[19][20][21][22][23]
Key Safety Findings (Grade ≥3 Treatment-Emergent Adverse Events):
-
Trastuzumab Deruxtecan: 56% of patients experienced Grade 3 or worse adverse events. Interstitial lung disease or pneumonitis occurred in 15% of patients.[21]
-
Ado-trastuzumab Emtansine: 52% of patients experienced Grade 3 or worse adverse events.[21]
Table 2: Sacituzumab Govitecan vs. Single-Agent Chemotherapy in Metastatic Triple-Negative Breast Cancer (ASCENT Trial)
| Endpoint | Sacituzumab Govitecan (SG) | Single-Agent Chemotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 4.8 months | 1.7 months | 0.41 (0.33 - 0.52) |
| Median Overall Survival (OS) | 11.8 months | 6.9 months | 0.51 (0.42 - 0.63) |
Data from the final analysis of the ASCENT trial.[24]
Key Safety Findings:
-
A meta-analysis showed a higher risk of grade 3-4 and all-grade neutropenia, leukopenia, and anemia with sacituzumab govitecan compared to chemotherapy.[25]
Table 3: Sacituzumab Govitecan vs. Single-Agent Chemotherapy in HR+/HER2- Metastatic Breast Cancer (TROPiCS-02 Trial)
| Endpoint | Sacituzumab Govitecan (SG) | Single-Agent Chemotherapy | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) at 12 months | 21% | 7% | - |
| Objective Response Rate (ORR) | 21% | 14% | - |
| Median Duration of Response (DOR) | 7.4 months | 5.6 months | - |
Data from the TROPiCS-02 trial.[26][27]
Key Safety Findings (Most Common Grade ≥3 Treatment-Related Adverse Events):
-
Sacituzumab Govitecan: Neutropenia (70%), diarrhea (57%), nausea (55%), alopecia (46%), fatigue (37%), and anemia (34%).[26]
Emerging Antibody-Drug Conjugates in Breast Cancer
The field of ADCs in breast cancer is rapidly evolving, with several promising agents in clinical development.[2][4][28]
-
Datopotamab Deruxtecan (Dato-DXd): A TROP2-directed ADC that has shown promising results in the TROPION-Breast02 trial for patients with metastatic triple-negative breast cancer, demonstrating significant improvements in overall and progression-free survival compared to chemotherapy.[29] A network meta-analysis in HR+/HER2- mBC suggested slightly superior PFS for Dato-DXd over sacituzumab govitecan.[30]
-
Patritumab Deruxtecan (HER3-DXd): This ADC targets HER3 and has shown efficacy in patients with hormone receptor-positive metastatic breast cancer in the ICARUS-BREAST 01 study, with over half of the patients experiencing a significant reduction in tumor size.[31]
-
SMP-656: A HER2-targeting ADC with an eribulin (B193375) payload that has shown partial responses in heavily pre-treated breast cancer patients, including those who had received prior ADC therapy.[28]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate ADC efficacy.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is fundamental for determining the cytotoxic effect of an ADC on cancer cell lines.[32]
-
Cell Seeding: Plate breast cancer cells (e.g., HER2-positive BT-474 or TROP2-positive MDA-MB-231) in a 96-well plate at a predetermined optimal density and incubate overnight.[32][33]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, payload alone) and incubate for a specified period (e.g., 72-144 hours).[32][34]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[32]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[32]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[32]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Model for Efficacy Assessment
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are essential for evaluating the in vivo anti-tumor activity of ADCs.[35][36][37]
-
Model Establishment: Implant human breast cancer cells or tumor fragments subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice.[35][36][38]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the ADC, vehicle control, and any comparator drugs intravenously according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
Antibody-drug conjugates have revolutionized the treatment paradigm for breast cancer, offering highly effective targeted therapies for patients with HER2-positive, HER2-low, and triple-negative disease. The direct comparison of agents like trastuzumab deruxtecan and ado-trastuzumab emtansine highlights the significant advancements in ADC technology, leading to improved survival outcomes. Sacituzumab govitecan has established a new standard of care in heavily pre-treated metastatic triple-negative breast cancer. The robust pipeline of emerging ADCs targeting novel antigens or utilizing different payloads promises to further expand the therapeutic options and address unmet needs in breast cancer treatment. Continued research focusing on optimal sequencing, combination strategies, and biomarker development will be crucial to maximizing the clinical benefit of these powerful agents.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of antibody-drug conjugates in treating breast cancer with different HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trop-2 as a Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements [frontiersin.org]
- 17. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. mdnewsline.com [mdnewsline.com]
- 22. Trastuzumab Deruxtecan versus Trastuzumab Emtansine for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trastuzumab Deruxtecan Beats Trastuzumab Emtansine as Second-Line Therapy for HER2-Positive Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 24. Metastatic Triple-Negative Breast Cancer Sacituzumab Govitecan vs Single-Agent Chemotherapy in Previously Treated Patients - The ASCO Post [ascopost.com]
- 25. Sacituzumab govitecan vs. chemotherapy for metastatic breast cancer: a meta-analysis on safety outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. onclive.com [onclive.com]
- 27. Antibody-Drug Conjugates: Moving Breast Cancer Treatment to the Next Level - Baptist Health South Florida [physicianresources.baptisthealth.net]
- 28. Novel ADCs from Asia open new clinical opportunities [dailyreporter.esmo.org]
- 29. oncologynewscentral.com [oncologynewscentral.com]
- 30. ASCO – American Society of Clinical Oncology [asco.org]
- 31. presse.inserm.fr [presse.inserm.fr]
- 32. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 33. researchgate.net [researchgate.net]
- 34. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 36. mdpi.com [mdpi.com]
- 37. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Evaluating the Safety Profile of MC-VC-PABC-DNA31 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of antibody-drug conjugates (ADCs) utilizing the MC-VC-PABC linker and a DNA31 payload, a potent RNA polymerase II inhibitor. Through a detailed comparison with other common ADC platforms and supported by preclinical experimental data, this document aims to inform researchers and drug developers on the key safety considerations for this class of biotherapeutics.
Executive Summary
Antibody-drug conjugates represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting these two components plays a critical role in the overall safety and efficacy of the ADC. The MC-VC-PABC (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl) linker is a cathepsin B-cleavable linker designed for controlled intracellular payload release. When conjugated with DNA31, a potent inhibitor of RNA polymerase II, this system offers a novel mechanism of action against tumor cells. However, understanding the potential for off-target toxicities and establishing a favorable therapeutic window are paramount for clinical success. This guide synthesizes available preclinical data to provide a clear comparison of the safety profile of MC-VC-PABC-DNA31 conjugates against other widely used ADC payloads.
The MC-VC-PABC Linker: Balancing Stability and Payload Release
The MC-VC-PABC linker is a cornerstone of many ADCs in development and on the market. Its design is predicated on maintaining stability in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1][2][3][4] Upon internalization into the target cancer cell, the valine-citrulline (VC) dipeptide is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[5][6][7] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active payload.
However, the VC linker is not without its liabilities. Studies have shown its susceptibility to premature cleavage by extracellular proteases like neutrophil elastase and carboxylesterase Ces1C, which can contribute to off-target toxicities such as neutropenia.[8][9][10] Therefore, a thorough evaluation of the linker's stability in relevant preclinical models is crucial.
DNA31 Payload: A Novel Mechanism of Action with a Distinct Safety Profile
The payload of the conjugate, DNA31, is a potent inhibitor of RNA polymerase II.[11][12][13][14] This mechanism of action is distinct from commonly used ADC payloads that target microtubule assembly (e.g., auristatins, maytansinoids) or cause direct DNA damage (e.g., duocarmycins, calicheamicins). By inhibiting transcription, DNA31 induces apoptosis in both rapidly dividing and quiescent tumor cells, potentially addressing challenges of drug resistance and targeting cancer stem cells.[1][6][7][10]
Based on available preclinical data for amatoxin-based ADCs, which also inhibit RNA polymerase II and are likely the class to which DNA31 belongs, the primary off-target toxicity concern is hepatotoxicity (liver toxicity).[8][9][13][15][16] This is believed to result from the non-specific uptake of the intact ADC into liver cells, possibly mediated by Fcγ receptors, rather than from the premature release of the payload.[8][9] The free amatoxin toxin itself is known to be taken up by hepatocytes via the OATP1B3 transporter.[8][16]
Comparative Safety Profile of ADC Payloads
The following table summarizes the key preclinical safety findings for an exemplary amatoxin-based ADC, HDP-101, and compares them with the known toxicities of other major ADC payload classes.
| Payload Class | Exemplary Payload | Primary Off-Target Toxicities | Preclinical Model Findings |
| RNA Polymerase II Inhibitor | Amanitin (e.g., in HDP-101) | Hepatotoxicity (transient elevation of liver enzymes) [8][9][13][15][16] | Non-Human Primates (Cynomolgus): Well-tolerated with a favorable therapeutic index. Only transient increases in liver enzymes observed. No kidney toxicity.[7][10][11][13][14] |
| Tubulin Inhibitor (Auristatin) | Monomethyl Auristatin E (MMAE) | Peripheral neuropathy, neutropenia[4] | Rodent and non-human primate models show dose-dependent neuropathy and myelosuppression. |
| Tubulin Inhibitor (Auristatin) | Monomethyl Auristatin F (MMAF) | Thrombocytopenia, ocular toxicities[4] | Preclinical models demonstrate hematological and ocular adverse effects. |
| DNA Alkylating Agent | Duocarmycin | Inherent in vivo toxicity[17] | Early generation duocarmycin ADCs showed narrow therapeutic windows in preclinical models. |
Experimental Protocols for Safety Evaluation
A robust preclinical safety assessment is critical for the successful development of any ADC. The following are key experimental methodologies employed to evaluate the safety profile of conjugates like this compound.
In Vitro Cytotoxicity Assays
-
Objective: To determine the potency of the ADC on target antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Plate antigen-positive and antigen-negative cells at a predetermined density.
-
Treat cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a period sufficient to induce cell death (typically 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
In Vivo Maximum Tolerated Dose (MTD) Studies
-
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Select a relevant animal model (e.g., mice, rats, or non-human primates).
-
Administer escalating single doses of the ADC to different cohorts of animals.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a defined observation period (e.g., 14-21 days).
-
Perform terminal collection of blood for hematology and clinical chemistry analysis, and tissues for histopathological examination.
-
The MTD is defined as the highest dose that does not cause severe, life-threatening, or irreversible toxicity.[2][18][19]
-
Repeat-Dose Toxicology Studies in Non-Human Primates
-
Objective: To evaluate the safety profile of the ADC after multiple administrations and to identify potential target organs for toxicity.
-
Methodology:
-
Administer the ADC to cynomolgus monkeys at multiple dose levels for a specified duration (e.g., weekly for 4 weeks).
-
Include a control group receiving the vehicle and a recovery group to assess the reversibility of any findings.
-
Conduct regular monitoring of clinical signs, body weight, food consumption, and ophthalmological examinations.
-
Collect blood at regular intervals for hematology, clinical chemistry (including liver enzymes AST, ALT, LDH), and coagulation parameters.[2][18]
-
Perform pharmacokinetic analysis to determine the exposure to the ADC and free payload.
-
At the end of the study, conduct a full necropsy and histopathological evaluation of all tissues.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WO2016142049A1 - Amatoxin-antibody conjugates - Google Patents [patents.google.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heidelberg-pharma.com [heidelberg-pharma.com]
- 6. adcreview.com [adcreview.com]
- 7. ashpublications.org [ashpublications.org]
- 8. heidelberg-pharma.com [heidelberg-pharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Exploring the Potential of HDP-101: A BCMA-Targeted Antibody-Drug Conjugate for Multiple Myeloma [synapse.patsnap.com]
- 11. heidelberg-pharma.com [heidelberg-pharma.com]
- 12. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 13. aacrjournals.org [aacrjournals.org]
- 14. HDP-101, an Anti-BCMA Antibody-Drug Conjugate, Safely Delivers Amanitin to Induce Cell Death in Proliferating and Resting Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scitepress.org [scitepress.org]
- 16. books.rsc.org [books.rsc.org]
- 17. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of MC-VC-PABC-DNA31
This document provides detailed procedures for the safe disposal of the antibody-drug conjugate (ADC) MC-VC-PABC-DNA31 and associated waste. As a cytotoxic and potentially genotoxic compound, all handling and disposal must adhere to strict safety protocols to minimize exposure risk to personnel and the environment.
Immediate Safety Precautions
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be treated as hazardous cytotoxic waste.
-
Personnel Protective Equipment (PPE): At a minimum, personnel handling this compound waste must wear two pairs of chemotherapy-rated nitrile gloves, a disposable gown, and safety glasses with side shields. A respirator may be required depending on the form of the waste (e.g., powder, aerosolizing procedures).
-
Designated Area: All waste handling and inactivation should be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation exposure.
-
Spill Kit: A spill kit specifically designed for cytotoxic agents must be readily available in the work area.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical.
-
Liquid Waste: Collect all aqueous solutions containing this compound in clearly labeled, leak-proof, and shatter-resistant containers. The container must be marked as "Hazardous Cytotoxic Waste" and include the compound's name.
-
Solid Waste: All contaminated solid waste, including vials, pipette tips, and PPE, must be placed in a designated, puncture-resistant cytotoxic waste container. This container should be lined with a yellow chemotherapy waste bag.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.
Chemical Inactivation and Disposal Protocol
For liquid waste, chemical inactivation is the recommended procedure prior to final disposal. This protocol is based on the general principles for deactivating cytotoxic and genotoxic compounds.
Experimental Protocol: Inactivation of this compound Liquid Waste
-
Preparation: In a chemical fume hood, prepare the inactivation solution. The choice of solution depends on the specific payload (DNA31), but a common approach involves alkaline hydrolysis or oxidation.
-
Inactivation:
-
Carefully transfer the liquid waste containing this compound to a suitable container for the inactivation reaction.
-
Slowly add the inactivation solution to the waste. A typical ratio is 2 volumes of inactivation solution to 1 volume of waste.
-
Allow the mixture to react for the prescribed contact time (see table below) with gentle stirring.
-
-
Neutralization: After the inactivation period, neutralize the solution by adjusting the pH to a range of 6.0-8.0 using an appropriate acid or base (e.g., 1 M HCl or 1 M NaOH).
-
Disposal: The neutralized, inactivated solution can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical inactivation of typical ADC payloads. Users must adapt these based on their specific payload and institutional guidelines.
| Parameter | Value | Notes |
| Inactivation Agent | Sodium Hypochlorite (Bleach) | A common and effective oxidizing agent for many cytotoxic compounds. |
| Working Concentration | 10% (v/v) solution | Prepare fresh daily. |
| Waste-to-Agent Ratio | 1:2 (Volume of Waste : Volume of Agent) | Ensure sufficient excess of the inactivating agent. |
| Minimum Contact Time | 12 hours | Allows for complete degradation of the cytotoxic payload. |
| Final pH for Disposal | 6.0 - 8.0 | Neutralize post-inactivation before collection by EHS. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling MC-VC-PABC-DNA31
Essential protocols for the safe handling, operation, and disposal of the potent antibody-drug conjugate (ADC) linker, MC-VC-PABC-DNA31, are critical for protecting laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure a secure research environment.
This compound is an agent-linker conjugate used in the development of antibody-drug conjugates, which are highly potent compounds. Due to its cytotoxic nature, strict adherence to safety protocols is mandatory. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is paramount when handling this compound to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, back-closing, solid-front gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from potential splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safeguards the eyes from accidental splashes of the compound in solution. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan: From Handling to Spill Cleanup
A meticulous operational plan is essential for the safe day-to-day handling of this compound. This includes procedures for routine handling and for managing accidental spills.
Standard Handling Protocol
All manipulations involving this compound should be performed within a certified biological safety cabinet (BSC) or a fume hood to minimize the risk of aerosol generation.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks. A cytotoxic spill kit should be readily accessible in all areas where the compound is handled.
| Spill Kit Component | Quantity | Purpose |
| Chemotherapy-rated gloves | 2 pairs | For hand protection. |
| Disposable gown | 1 | To protect clothing. |
| Safety goggles | 1 | For eye protection. |
| N95 respirator | 1 | To prevent inhalation. |
| Absorbent pads | Sufficient to cover spill | To absorb liquid spills. |
| Scoop and scraper | 1 set | For collecting solid waste. |
| Labeled cytotoxic waste bags | 2 | For containment of contaminated materials. |
| Decontaminating solution | As needed | For cleaning the spill area. |
digraph "Spill_Cleanup_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Initial_Response" { label="Initial Response"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Evacuate_Area" [label="1. Evacuate immediate area\nand alert others"]; "Secure_Area" [label="2. Secure the area to\nprevent entry"]; "Don_Spill_PPE" [label="3. Don PPE from\ncytotoxic spill kit"]; }
subgraph "cluster_Containment" { label="Containment & Cleanup"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Contain_Spill" [label="4. Contain the spill with\nabsorbent pads"]; "Collect_Waste" [label="5. Collect all contaminated\nmaterials into waste bags"]; }
subgraph "cluster_Decontamination" { label="Decontamination"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clean_Area" [label="6. Clean the spill area with\ndecontaminating solution"]; "Rinse_Area" [label="7. Rinse the area with\nwater"]; }
subgraph "cluster_Finalization" { label="Final Steps"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dispose_All_Waste" [label="8. Dispose of all waste as\ncytotoxic waste"]; "Doff_PPE_Final" [label="9. Doff PPE and wash\nhands thoroughly"]; }
"Evacuate_Area" -> "Secure_Area"; "Secure_Area" -> "Don_Spill_PPE"; "Don_Spill_PPE" -> "Contain_Spill"; "Contain_Spill" -> "Collect_Waste"; "Collect_Waste" -> "Clean_Area"; "Clean_Area" -> "Rinse_Area"; "Rinse_Area" -> "Dispose_All_Waste"; "Dispose_All_Waste" -> "Doff_PPE_Final"; }
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Protocol
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure safe disposal.
Emergency Procedures: In Case of Exposure
In the event of personal exposure to this compound, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent this compound and maintain a safe and secure laboratory environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
